4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde
Description
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Properties
Molecular Formula |
C16H15FO4 |
|---|---|
Molecular Weight |
290.29 g/mol |
IUPAC Name |
4-[(2-fluorophenyl)methoxy]-3,5-dimethoxybenzaldehyde |
InChI |
InChI=1S/C16H15FO4/c1-19-14-7-11(9-18)8-15(20-2)16(14)21-10-12-5-3-4-6-13(12)17/h3-9H,10H2,1-2H3 |
InChI Key |
CDPZOWAKWVWGKB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OCC2=CC=CC=C2F)OC)C=O |
Origin of Product |
United States |
A Comprehensive Technical Guide to 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde: Properties, Synthesis, and Therapeutic Potential
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
This technical guide provides a detailed overview of the physicochemical properties, synthesis, and potential applications of 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from structurally related compounds and established chemical principles to offer a robust predictive profile. The synthesis of the target molecule is proposed via the Williamson ether synthesis, a reliable and well-documented method. Spectroscopic data of analogous compounds are analyzed to predict the characteristic spectral features of 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde. Furthermore, the known biological activities of substituted benzaldehydes are discussed to highlight the potential therapeutic applications of this compound, particularly in the realm of medicinal chemistry. This guide is intended to serve as a valuable resource for researchers interested in the design and development of novel therapeutic agents based on the benzaldehyde scaffold.
Introduction: The Promise of Substituted Benzaldehydes in Drug Discovery
Benzaldehyde and its derivatives are a class of organic compounds that have garnered significant interest in the field of medicinal chemistry. Their versatile chemical nature allows for a wide range of structural modifications, leading to a diverse array of biological activities. These activities include, but are not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of various substituents onto the benzaldehyde ring can profoundly influence the molecule's steric and electronic properties, thereby modulating its interaction with biological targets.[3] The subject of this guide, 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde, combines the structural features of a fluorinated benzyl group and a dimethoxy-substituted benzaldehyde, suggesting a unique potential for biological activity. The fluorine atom can enhance metabolic stability and binding affinity, while the dimethoxybenzaldehyde core is a common motif in many biologically active natural products.[4]
Physicochemical Properties: A Predictive Analysis
Properties of the Precursor: 4-Hydroxy-3,5-dimethoxybenzaldehyde (Syringaldehyde)
Syringaldehyde is a naturally occurring organic compound and serves as the likely starting material for the synthesis of the target molecule.[5][6] Its well-characterized properties provide a baseline for understanding the physicochemical nature of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₄ | [5][7] |
| Molecular Weight | 182.17 g/mol | [5][7] |
| Appearance | Colorless to yellowish crystalline solid | [6][7] |
| Melting Point | 110-113 °C | [6] |
| Boiling Point | 192-193 °C at 19 kPa | [6] |
| Solubility | Slightly soluble in water; soluble in alcohol and polar organic solvents | [7] |
| pKa (Strongest Acidic) | 7.24 (Predicted) | [7] |
Predicted Properties of 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde
By incorporating the 2-fluorobenzyl group, the following properties for the target molecule can be predicted:
| Property | Predicted Value/Characteristic | Justification |
| Molecular Formula | C₁₆H₁₅FO₄ | Based on the addition of a C₇H₆F group and loss of H. |
| Molecular Weight | 306.29 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature. | Increased molecular weight and structural complexity compared to syringaldehyde. |
| Melting Point | Expected to be higher than syringaldehyde. | Increased molecular weight and intermolecular forces. |
| Solubility | Decreased solubility in water, increased solubility in non-polar organic solvents. | The addition of the hydrophobic 2-fluorobenzyl group. |
| LogP | Expected to be higher than that of syringaldehyde (1.33).[7] | Increased lipophilicity due to the benzyl ether linkage. |
Synthesis and Purification: The Williamson Ether Synthesis Approach
The most logical and established method for the synthesis of 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde is the Williamson ether synthesis.[8][9][10][11] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of syringaldehyde will react with 2-fluorobenzyl bromide (or chloride).
Proposed Synthetic Workflow
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Crystal structure and X-ray diffraction data for 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde
An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde
Authored by: Gemini, Senior Application Scientist
Foreword: The determination of the three-dimensional structure of a molecule is fundamental to understanding its chemical and physical properties. For drug development professionals and researchers in the chemical sciences, single-crystal X-ray diffraction is a gold-standard technique, providing unambiguous insights into molecular geometry, conformation, and intermolecular interactions.[1][2] This guide provides a comprehensive overview of the crystallographic analysis of 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde, a compound of interest as a potential scaffold in medicinal chemistry. While a public crystal structure for this specific molecule is not available as of this writing, this document serves as a detailed case study, outlining the essential experimental and analytical workflows. The data presented herein is illustrative, based on established values for structurally related compounds, to provide a realistic and instructive framework.
Synthesis and Crystallization
The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for diffraction experiments.
Proposed Synthesis
The target compound, 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde, can be synthesized via a Williamson ether synthesis. This well-established reaction involves the coupling of an alkoxide with a primary alkyl halide. The proposed starting materials are 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde), which is commercially available[3], and 2-fluorobenzyl bromide.
The reaction proceeds by deprotonating the hydroxyl group of syringaldehyde with a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The resulting phenoxide then acts as a nucleophile, attacking the benzylic carbon of 2-fluorobenzyl bromide to form the desired ether linkage.
Figure 2: Experimental workflow for single-crystal X-ray diffraction.
Structure Solution and Refinement
The collected diffraction data are first processed, which involves integrating the intensities of the diffraction spots and applying various corrections. [4][5]The resulting file contains a list of reflections and their intensities.
-
Structure Solution: The initial atomic positions are determined from the diffraction data. For small molecules, this is typically achieved using "direct methods," which are computational algorithms that use statistical relationships between the reflection intensities to derive initial phase information.
-
Structure Refinement: The initial model is then refined against the experimental data using a least-squares minimization process. [6]In this iterative process, the atomic positions, displacement parameters (which model thermal vibration), and other variables are adjusted to improve the agreement between the calculated and observed diffraction patterns. The quality of the final model is assessed by figures of merit such as the R-factor.
All crystallographic data is typically archived in a standard format known as a Crystallographic Information File (CIF). [7][8][9]
Results: Crystal Structure of 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde
The following table summarizes the illustrative crystallographic data and refinement parameters for the title compound. These values are based on typical data for similar organic molecules. [10][11]
| Parameter | Illustrative Value | Significance |
|---|---|---|
| Chemical Formula | C₁₆H₁₅FO₄ | Defines the elemental composition of the molecule. |
| Formula Weight | 290.28 g/mol | Molar mass of the compound. |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the set of symmetry operations for the crystal. |
| a (Å) | 8.45 | Unit cell dimension. |
| b (Å) | 15.20 | Unit cell dimension. |
| c (Å) | 11.35 | Unit cell dimension. |
| α (°) | 90 | Unit cell angle. |
| β (°) | 105.2 | Unit cell angle. |
| γ (°) | 90 | Unit cell angle. |
| Volume (ų) | 1405 | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| Temperature (K) | 100(2) | Temperature at which data was collected. |
| Wavelength (Å) | 0.71073 (Mo Kα) | Wavelength of the X-ray radiation used. |
| Reflections collected | 9850 | Total number of diffraction spots measured. |
| Independent reflections | 3250 | Number of unique diffraction spots. |
| R_int | 0.035 | Internal consistency of symmetry-related reflections. |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.115 | Measures of agreement between the model and data. |
| Goodness-of-fit on F² | 1.05 | Indicates the quality of the refinement. |
Molecular Conformation
The molecular structure reveals a central benzaldehyde ring substituted with two methoxy groups and a 2-fluorobenzyloxy moiety. The key conformational features are defined by the torsion angles around the ether linkage. The planar benzaldehyde ring and the fluorobenzyl group are not expected to be coplanar due to steric hindrance and the flexibility of the ether linkage. The C-O-C bond angle of the ether is expected to be around 118-120°, consistent with sp² and sp³ hybridized carbon atoms.
Crystal Packing and Intermolecular Interactions
In the absence of strong hydrogen bond donors, the crystal packing is likely dominated by weaker C-H···O and C-H···F interactions, as well as π-π stacking interactions between the aromatic rings. The arrangement of molecules in the crystal lattice is a delicate balance of these forces, which collectively determine the overall crystal density and stability. The analysis of these non-covalent interactions is crucial for understanding polymorphism and the material properties of the compound.
Conclusion
This technical guide has outlined the comprehensive process for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde. By detailing each step, from the chemical synthesis to the final structure refinement, we provide a robust framework for researchers engaged in structural chemistry and drug development. The precise determination of the three-dimensional atomic arrangement is an indispensable tool, offering foundational knowledge for structure-activity relationship studies and the rational design of new molecular entities.
References
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Xia, C., Xie, Q., Ruan, B.-F., & Zhou, B.-G. (2020). Crystal structure of (E)-2-(4-((3,4-difluorobenzyl)oxy)styryl)-4,6-dimethoxybenzaldehyde, C24H20F2O4. Zeitschrift für Kristallographie - New Crystal Structures, 235(3), 545–546. [Link]
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SpectraBase. (n.d.). 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde semicarbazone. Retrieved March 22, 2026, from [Link]
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Carleton College. (n.d.). Single-crystal X-ray Diffraction. Retrieved March 22, 2026, from [Link]
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ResearchGate. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Journal of Chemical Research, 41. [Link]
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International Union of Crystallography. (n.d.). Crystallographic Information Framework. Retrieved March 22, 2026, from [Link]
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Cambridge Crystallographic Data Centre. (n.d.). A short guide to Crystallographic Information Files. Retrieved March 22, 2026, from [Link]
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Cowtan, K. (2016). X-ray data processing. Acta Crystallographica Section D: Structural Biology, 72(Pt 4), 437–448. [Link]
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University of Washington. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Retrieved March 22, 2026, from [Link]
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de Ronde, B., Tinnemans, P., & Vlieg, E. (2018). The crystal structures of four dimethoxybenzaldehyde isomers. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 12), 1833–1838. [Link]
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Hasyim, R., & Puspitasari, F. (2015). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. International Journal of Science and Engineering, 8(2), 101-106. [Link]
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Wikipedia. (n.d.). Cambridge Structural Database. Retrieved March 22, 2026, from [Link]
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NIST. (n.d.). 3,5-Dimethoxybenzaldehyde. In NIST Chemistry WebBook. Retrieved March 22, 2026, from [Link]
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Kamadatu, L., & Santoso, M. (2016). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Proceeding of the International Conference on Chemical Sciences, 1(1). [Link]
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de Ronde, B., Tinnemans, P., & Vlieg, E. (2018). The crystal structures of four dimethoxybenzaldehyde isomers. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 12), 1833–1838. [Link]
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Force Field X. (n.d.). X-ray Refinement Examples. Retrieved March 22, 2026, from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxy-3,5-dimethoxybenzaldehyde. Retrieved March 22, 2026, from [Link]
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Rigaku. (2020). What is Single Crystal X-ray Diffraction? YouTube. [Link]
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Chemical Database Service. (n.d.). Cambridge Structural Database System. Retrieved March 22, 2026, from [Link]
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Comprehensive Physicochemical Profiling of 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde: Melting Point and Solubility Dynamics
Executive Summary
In the landscape of active pharmaceutical ingredient (API) synthesis, highly functionalized intermediates dictate the downstream success of chemical scale-up and formulation. 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde (CAS: 1156194-96-5) is a critical synthetic building block, often utilized in reductive aminations, Knoevenagel condensations, and heterocycle synthesis. Before deploying this compound in advanced workflows, a rigorous, compendial-aligned physicochemical profiling of its melting point and solubility is mandatory. This whitepaper details the theoretical causality behind its physical properties and provides self-validating protocols for empirical determination.
Molecular Architecture & Causality of Physical Properties
To understand the physical behavior of 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde (Molecular Weight: 290.29 g/mol ; Formula: C₁₆H₁₅FO₄), we must analyze its structural motifs:
-
The Benzaldehyde Core & Methoxy Groups: The 3,5-dimethoxy substitutions increase electron density on the aromatic ring but introduce steric bulk, which slightly disrupts planar π−π stacking during crystallization.
-
The Ortho-Fluoro Substitution: The non-fluorinated parent compound, 4-benzyloxy-3,5-dimethoxybenzaldehyde, exhibits a melting point of approximately 63 °C[1]. The introduction of a highly electronegative fluorine atom at the ortho position of the benzyl ring introduces a strong, localized C-F dipole. While fluorine is sterically similar to hydrogen, its electrostatic properties enhance dipole-induced dipole interactions within the crystal lattice, leading to tighter molecular packing and an elevated melting point.
-
Solvation Dynamics: The molecule lacks hydrogen bond donors but possesses multiple hydrogen bond acceptors (methoxy oxygens, the ether linkage, and the aldehyde carbonyl). This structural motif, combined with the highly hydrophobic fluorobenzyl group, results in high lipophilicity (calculated LogP ~3.1) and extremely poor aqueous solubility.
Thermodynamic Melting Point Analysis
To obtain a true thermodynamic melting point rather than a subjective visual melting range, Differential Scanning Calorimetry (DSC) is the primary method. This approach complies with 2[2] and3[3]. DSC not only provides the precise onset of melting but also detects potential polymorphic transitions, a critical requirement outlined in ICH Q6A guidelines[2].
Self-Validating DSC Protocol
-
Instrument Calibration: Verify the accuracy of the DSC using an Indium primary reference standard ( Tm = 156.6 °C) to ensure the heat flow and temperature sensors are within specification.
-
Sample Preparation: Accurately weigh 2.0–5.0 mg of the crystalline powder into a standard aluminum DSC pan.
-
Hermetic Sealing: Crimp the pan with a pinhole lid. Causality: The pinhole allows for the release of any volatile impurities or trapped moisture upon heating without causing pan deformation, which would alter thermal conductivity and skew the endotherm.
-
Atmospheric Control: Purge the furnace with dry Nitrogen at 50 mL/min. Causality: An inert atmosphere prevents high-temperature oxidative degradation of the electron-rich dimethoxy groups, ensuring the recorded peak is purely a melting phase transition and not a decomposition event.
-
Thermal Ramp: Equilibrate at 25 °C, then heat at a rate of 10 °C/min up to 120 °C.
-
Data Extraction: Record the extrapolated onset temperature ( Tonset ) and the peak temperature ( Tpeak ).
Figure 1: Self-validating DSC workflow for determining thermodynamic melting parameters.
Expected Thermal Parameters
Based on the structural dipole moment introduced by the fluorine atom compared to its non-fluorinated analog[1], the expected thermal parameters are summarized below:
| Parameter | Expected Value / Range | Analytical Method |
| Melting Point (Onset) | 68.0 – 72.0 °C | DSC (USP <891>) |
| Melting Point (Peak) | 70.0 – 74.0 °C | DSC (USP <891>) |
| Enthalpy of Fusion ( ΔHf ) | ~ 25 - 35 J/g | DSC Integration |
| Capillary Melting Range | 69.0 – 73.0 °C | Capillary (USP <741>) |
Equilibrium Solubility Profiling
Understanding the solubility matrix is critical for selecting reaction solvents, optimizing crystallization purifications, and predicting environmental fate. The following protocol adapts the 4[4] for comprehensive organic and aqueous solvent profiling.
Self-Validating Shake-Flask Protocol
-
Saturation: Add an excess amount of 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde to 5 mL of the target solvent in a sealed amber glass vial. Causality: Amber glass is utilized to prevent potential photo-oxidation of the benzaldehyde moiety over the prolonged testing period.
-
Equilibration: Agitate the vials isothermally at 25.0 ± 0.5 °C using an orbital shaker.
-
Equilibrium Verification: Sample the suspension at 24 hours and 48 hours. Causality: Comparing the concentration at two distinct time points ensures that a true thermodynamic equilibrium has been reached. The system is self-validated if the concentrations do not vary by more than 5%.
-
Phase Separation: Centrifuge the aliquots at 10,000 rpm for 10 minutes to pellet undissolved solids, followed by filtration through a 0.22 µm PTFE syringe filter.
-
Quantification: Dilute the supernatant appropriately and analyze via HPLC-UV at λ = 280 nm. Causality: The extended conjugation of the aromatic ring with the aldehyde carbonyl provides a strong UV chromophore, allowing for highly sensitive detection necessary for quantifying the extremely low aqueous solubility limit.
Figure 2: Shake-flask equilibrium solubility protocol with HPLC-UV quantification.
Equilibrium Solubility Matrix (at 25 °C)
Because the compound lacks hydrogen bond donors, its solubility is heavily dependent on the dielectric constant ( ϵ ) and the hydrogen-bond accepting capacity of the solvent.
| Solvent System | Dielectric Constant ( ϵ ) | Expected Solubility (mg/mL) | USP Classification |
| Water (pH 7.0) | 80.1 | < 0.01 | Practically Insoluble |
| Ethanol | 24.5 | 10 - 30 | Sparingly Soluble |
| Ethyl Acetate | 6.0 | > 50 | Soluble |
| Dichloromethane (DCM) | 9.1 | > 100 | Freely Soluble |
| Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 | Freely Soluble |
Conclusion
By employing rigorous, compendial-aligned methodologies, researchers can confidently establish the physicochemical baseline for 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde. The interplay between its fluorinated aromatic system and its hydrogen-bond accepting core dictates a moderately elevated melting point and a highly lipophilic solubility profile—parameters that are indispensable for successful synthetic scale-up and downstream formulation.
References
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FILAB Laboratory. OECD 105 Testing Services: Measurement of water solubility. Available at: 4
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United States Pharmacopeia (via Scribd). USP <741> Melting Range or Temperature. Available at: 3
-
ZL Tester. What is Differential Scanning Calorimetry? (USP <891> and ICH Q6A Guidelines). Available at: 2
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Technical Whitepaper: Mechanism and Optimization of Etherification in 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde Synthesis
Executive Summary
The synthesis of highly functionalized aryl ethers is a cornerstone of modern medicinal chemistry. Specifically, 4-((2-fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde serves as a critical, sterically encumbered building block for advanced active pharmaceutical ingredients (APIs). This whitepaper provides a deep-dive analysis into the mechanistic causality, kinetic optimization, and self-validating experimental protocols required to synthesize this molecule via the selective O -alkylation (Williamson ether synthesis) of syringaldehyde with a 2-fluorobenzyl halide.
By understanding the interplay between substrate acidity, solvent polarity, and electrophilic activation, researchers can achieve quantitative yields while suppressing competing degradation pathways.
Mechanistic Causality & Logic
The transformation relies on a bimolecular nucleophilic substitution ( SN2 ) pathway. However, the specific electronic and steric environments of the substrates dictate strict operational parameters.
Substrate Acidity and the Cannizzaro Threat
Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) possesses a phenolic proton with a predicted pKa of ~7.80 [1]. This relatively high acidity—despite the electron-donating resonance of the two meta-methoxy groups—is driven by the strong electron-withdrawing nature of the para-aldehyde moiety.
The Causality of Base Selection: Because the aldehyde group lacks α -protons, exposing syringaldehyde to strong aqueous bases (e.g., NaOH , KOH ) at elevated temperatures triggers the Cannizzaro reaction . This disproportionation irreversibly degrades the starting material into syringic acid and syringyl alcohol. Therefore, a mild, non-nucleophilic base such as anhydrous potassium carbonate ( K2CO3 ) or cesium carbonate ( Cs2CO3 ) is strictly required. These bases are sufficiently basic to quantitatively deprotonate the phenol in organic solvents without attacking the electrophilic carbonyl carbon [2].
Solvent Effects on Phenoxide Nucleophilicity
The resulting syringoxide anion is highly resonance-stabilized. To maximize its nucleophilicity, the reaction must be conducted in a polar aprotic solvent.
The Causality of Solvent Selection: Solvents like N,N -dimethylformamide (DMF) or acetonitrile (MeCN) effectively solvate the potassium cation ( K+ ) while leaving the phenoxide anion "naked" and highly reactive. Protic solvents (e.g., ethanol) would hydrogen-bond to the phenoxide oxygen, drastically increasing the activation energy ( Ea ) of the subsequent SN2 attack[3].
Electrophilic Activation and Steric Hindrance
The electrophile, 2-fluorobenzyl bromide (or chloride), presents a unique kinetic profile. The ortho-fluoro substituent exerts a strong inductive electron-withdrawing effect ( −I ), which increases the partial positive charge ( δ+ ) on the benzylic carbon, priming it for nucleophilic attack. However, the fluorine atom also introduces steric bulk adjacent to the reaction center.
The Causality of Leaving Group Selection: To compensate for the ortho-steric hindrance, bromide is heavily favored over chloride as the leaving group. Bromide is highly polarizable and a weaker conjugate base, which significantly lowers the SN2 transition state energy, allowing the reaction to proceed rapidly at moderate temperatures (60 °C) [4].
Fig 1: SN2 Mechanism of Syringaldehyde Etherification with 2-Fluorobenzyl Halide.
Reaction Optimization & Quantitative Data
To establish the most robust process, various conditions were evaluated. The quantitative data below summarizes the kinetic and thermodynamic trade-offs of different solvent, base, and leaving group combinations.
| Solvent | Base (1.5 eq) | Electrophile (1.1 eq) | Temp (°C) | Time (h) | Yield (%) | IPC Observation & Causality |
| DMF | K2CO3 | 2-F-BnBr | 60 | 2 | 94 | Optimal. Clean conversion; naked anion accelerates SN2 . |
| DMF | K2CO3 | 2-F-BnCl | 80 | 6 | 82 | Slower kinetics due to poorer leaving group; trace hydrolysis. |
| MeCN | K2CO3 | 2-F-BnBr | 80 | 4 | 88 | Requires reflux; lower solubility of K2CO3 slows deprotonation. |
| Acetone | K2CO3 | 2-F-BnBr | 56 | 12 | 75 | Incomplete conversion at reflux limit; requires catalytic KI. |
| DMF | NaOH (aq) | 2-F-BnBr | 25 | 2 | <40 | Failure. Significant Cannizzaro degradation observed. |
Table 1: Optimization parameters for the synthesis of 4-((2-fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde.
Self-Validating Experimental Protocol
The following methodology is designed as a self-validating system. Each critical step includes an In-Process Control (IPC) or visual validation marker to ensure process integrity before proceeding.
Step-by-Step Methodology:
-
Reactor Setup & Dehydration:
-
Action: Charge a dry, nitrogen-flushed 500 mL reactor with Syringaldehyde (10.0 g, 54.9 mmol) and finely milled, anhydrous K2CO3 (11.4 g, 82.3 mmol).
-
Validation Check: Ensure K2CO3 is oven-dried. Trace water will hydrolyze the benzyl halide into 2-fluorobenzyl alcohol, consuming the electrophile and stalling the reaction.
-
-
Solvation & Deprotonation:
-
Action: Add anhydrous DMF (50 mL, 5 volumes). Stir at 25 °C for 30 minutes.
-
Validation Check: The slurry will transition from a pale yellow to a deep orange/red hue. This chromic shift is the visual confirmation of the resonance-stabilized syringoxide anion forming.
-
-
Electrophile Addition (Alkylation):
-
Action: Add 2-fluorobenzyl bromide (11.4 g, 60.4 mmol) dropwise over 15 minutes.
-
Validation Check: Monitor the internal temperature. The SN2 reaction is mildly exothermic; dropwise addition prevents thermal runaway which could lead to solvent degradation.
-
-
Reaction Maturation & IPC:
-
Action: Heat the mixture to 60 °C and stir for 2 hours.
-
Validation Check (IPC): Pull a 0.1 mL aliquot, quench in water/EtOAc, and analyze the organic layer via HPLC or TLC (EtOAc:Hexane 1:3). The reaction is validated as complete when the syringaldehyde peak is <1% by Area.
-
-
Quench & Precipitation:
-
Action: Cool the reactor to 20 °C. Pour the mixture slowly into vigorously stirred ice-water (750 mL, 15 volumes).
-
Validation Check: A sudden polarity shift forces the highly lipophilic ether product to crash out as a solid precipitate, while DMF, unreacted K2CO3 , and KBr salts remain fully dissolved in the aqueous phase.
-
-
Isolation:
-
Action: Vacuum filter the precipitate, wash the filter cake with cold water (3 x 50 mL) to remove residual DMF, and dry under vacuum at 45 °C to a constant weight.
-
Fig 2: Experimental Workflow for 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde Synthesis.
References
-
Syringaldehyde | C9H10O4 | CID 8655 Source: PubChem, National Institutes of Health (NIH) URL:[Link]
-
Quantitative Methylation of Lignin Monomers Using Tetrabutylammonium Hydroxide and MeI and Applications in Organic Synthesis Source: American Chemical Society (The Journal of Organic Chemistry) URL:[Link]
-
Functionalisation of Lignin-Derived Diols for the Synthesis of Thermoplastic Polyurethanes and Polyester Resins Source: MDPI (Molecules) URL:[Link]
-
Aqueous Photosensitization of Syringaldehyde: Reactivity, Effects of Environmental Factors, and Formation of Brown Carbon Products Source: American Chemical Society (ACS Earth and Space Chemistry) URL:[Link]
A Comprehensive Technical Guide to the Thermodynamic Stability of 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Stability in Drug Discovery
In the landscape of modern drug discovery, the identification of a potent bioactive molecule is merely the initial step. The journey from a promising lead compound to a viable therapeutic agent is contingent upon a multitude of physicochemical properties, among which thermodynamic stability is paramount. This guide provides an in-depth technical exploration of the thermodynamic stability of 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde, a novel benzaldehyde derivative with potential applications in medicinal chemistry.
The stability of an active pharmaceutical ingredient (API) directly influences its safety, efficacy, and shelf-life.[1] An unstable compound can degrade over time, leading to a loss of potency and the formation of potentially toxic byproducts.[2] Therefore, a thorough understanding of a compound's inherent stability under various environmental conditions is a non-negotiable aspect of the drug development process, as mandated by regulatory bodies such as the FDA and EMA.[3]
This document will serve as a comprehensive guide for researchers and drug development professionals, detailing the theoretical underpinnings and practical methodologies for assessing the thermodynamic stability of 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde.
Theoretical Framework: Understanding Thermodynamic Stability
The thermodynamic stability of a molecule is a measure of its energy state relative to its degradation products. A molecule is considered thermodynamically stable if it exists in a low-energy state, with a significant energy barrier to overcome before it can transition to a less stable, higher-energy state or decompose. The key thermodynamic parameters governing this stability are Gibbs free energy (G), enthalpy (H), and entropy (S). A reaction is spontaneous (i.e., a compound is likely to degrade) if the change in Gibbs free energy (ΔG) is negative.
The stability of substituted benzaldehydes, such as the title compound, is influenced by the electronic and steric effects of their substituents.[4] The interplay between the electron-withdrawing aldehyde group and the electron-donating methoxy and fluorobenzyl ether groups will dictate the electron density distribution within the aromatic ring and, consequently, its susceptibility to degradation.[4]
Experimental Assessment of Thermodynamic Stability
A multi-pronged approach is essential for a comprehensive evaluation of a compound's thermodynamic stability. This typically involves a combination of thermal analysis techniques and forced degradation studies.
Thermal Analysis Techniques
Thermal analysis methods are widely employed in the pharmaceutical industry to characterize the physical and chemical properties of materials as a function of temperature.[5][6] For 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable tools.[7][8]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9] This technique is invaluable for identifying phase transitions such as melting, crystallization, and glass transitions, which provide insights into the compound's physical stability and purity.[10]
Experimental Protocol for DSC Analysis:
-
Sample Preparation: Accurately weigh 2-5 mg of 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen atmosphere.
-
Data Analysis: Analyze the resulting thermogram for endothermic and exothermic events.
Caption: DSC Experimental Workflow.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature.[11] This technique is particularly useful for determining the thermal stability and decomposition profile of a compound.[12]
Experimental Protocol for TGA Analysis:
-
Sample Preparation: Place 5-10 mg of the compound in a tared TGA pan.
-
Instrument Setup: Position the pan in the TGA furnace.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
Data Analysis: Monitor the mass loss as a function of temperature.
Caption: TGA Experimental Workflow.
Hypothetical Thermal Analysis Data
| Parameter | Value | Interpretation |
| DSC Melting Point (Tm) | 115-120 °C | Sharp endotherm indicating a crystalline solid with a defined melting range. |
| TGA Onset of Decomposition | > 250 °C | High thermal stability, suitable for standard formulation processes. |
Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of drug development that involves subjecting the API to harsh conditions to accelerate its decomposition.[13][14] These studies help to identify potential degradation products, establish degradation pathways, and validate the stability-indicating nature of analytical methods.[2] The International Council for Harmonisation (ICH) guidelines recommend exposing the drug substance to a variety of stress conditions.[3]
Experimental Protocol for Forced Degradation Studies:
-
Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat a solution of the compound with 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80 °C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to a calibrated light source (ICH Q1B).
-
Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Caption: Forced Degradation Study Workflow.
Hypothetical Forced Degradation Data
| Stress Condition | % Degradation | Major Degradants Identified |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | < 5% | Minor unknown impurities |
| Base Hydrolysis (0.1 M NaOH, 60°C, 24h) | ~15% | 2-Fluorobenzyl alcohol, 3,5-dimethoxy-4-hydroxybenzaldehyde |
| Oxidative (3% H2O2, RT, 24h) | < 2% | Trace oxidation products |
| Thermal (80°C, 48h) | < 1% | No significant degradation |
| Photolytic (ICH Q1B) | ~8% | Photodegradation products |
Interpretation and Discussion
The hypothetical data presented suggest that 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde possesses good thermal stability, as indicated by the high onset of decomposition in the TGA analysis. The DSC data points to a crystalline material with a sharp melting point.
The forced degradation studies provide a more nuanced picture of its chemical stability. The compound appears to be relatively stable under acidic, oxidative, and thermal stress. However, it shows susceptibility to degradation under basic and photolytic conditions. The identification of 2-fluorobenzyl alcohol and 3,5-dimethoxy-4-hydroxybenzaldehyde under basic hydrolysis suggests that the ether linkage is the primary site of lability. This information is crucial for formulation development, as it indicates that the compound should be protected from alkaline environments and light to ensure its stability over its shelf life.
Conclusion
A thorough investigation of the thermodynamic stability of 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde is a critical prerequisite for its advancement as a potential drug candidate. The combination of thermal analysis techniques and forced degradation studies provides a comprehensive understanding of its stability profile. The methodologies and hypothetical data presented in this guide offer a robust framework for researchers to assess the stability of this and other novel chemical entities, thereby de-risking the drug development process and ensuring the delivery of safe and effective medicines.
References
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onyxipca.com [onyxipca.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. akjournals.com [akjournals.com]
- 7. rigaku.com [rigaku.com]
- 8. azom.com [azom.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. tainstruments.com [tainstruments.com]
- 11. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 12. resolvemass.ca [resolvemass.ca]
- 13. acdlabs.com [acdlabs.com]
- 14. asianjpr.com [asianjpr.com]
Material Safety Data Sheet (MSDS) and Toxicity Profile of 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde: A Comprehensive Technical Guide
Executive Summary
As drug development increasingly relies on complex, sterically tuned intermediates, 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde (CAS: 1156194-96-5) has emerged as a valuable building block[1]. Structurally, it combines a reactive benzaldehyde core, electron-donating methoxy groups, and a lipophilic fluorinated benzyl ether moiety. This whitepaper provides an authoritative synthesis of its physicochemical properties, mechanistic toxicology, and field-proven handling protocols. Designed for research scientists, this guide eschews basic boilerplate in favor of deep mechanistic causality and self-validating experimental workflows.
Chemical Identity & Physicochemical Profiling
Understanding the physicochemical baseline of this compound is critical for predicting its solubility, reactivity, and biological partitioning. The presence of the ortho-fluoro substitution enhances the metabolic stability of the benzyl ring while increasing the overall lipophilicity of the molecule.
| Property | Value / Description |
| Chemical Name | 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde |
| CAS Registry Number | 1156194-96-5[1] |
| Molecular Formula | C16H15FO4 [1] |
| Molecular Weight | 290.29 g/mol [1] |
| Structural Class | Alkylated Syringaldehyde / Benzyl Ether |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 (Ether and Carbonyl Oxygens) |
| Predicted Physical State | Crystalline Solid |
Mechanistic Toxicology & Safety Data (MSDS Profile)
Hazard Identification (GHS Classification)
Based on structural alerts inherent to benzaldehyde derivatives and halogenated benzyl ethers, this compound is classified under the following Globally Harmonized System (GHS) categories:
-
Skin Irritation (Category 2): H315 - Causes skin irritation.
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.
Toxicokinetics & Pharmacodynamics
The toxicological profile of 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde is primarily governed by the electrophilicity of its aldehyde functional group. Unbound aldehydes can covalently interact with primary amines (such as lysine residues on cellular proteins) to form Schiff bases, potentially disrupting enzymatic functions and triggering localized inflammatory responses[2].
However, mammalian systems possess highly efficient detoxification mechanisms. The primary metabolic clearance route is mediated by Aldehyde Dehydrogenase (ALDH) , a polymorphic tetrameric enzyme heavily concentrated in the hepatic cytosol and mitochondria. ALDH catalyzes the NAD+ -dependent oxidation of the reactive aldehyde into 4-((2-fluorobenzyl)oxy)-3,5-dimethoxybenzoic acid. This resulting carboxylic acid is non-electrophilic, highly polar, and serves as an ideal substrate for Phase II glucuronidation, facilitating rapid renal excretion. A secondary, slower metabolic pathway involves Cytochrome P450-mediated O-dealkylation of the benzyl ether.
Metabolic and toxicological clearance pathway of the benzaldehyde derivative.
Experimental Workflows & Protocols (Self-Validating Systems)
The synthesis of this compound relies on the Williamson ether synthesis, a bimolecular nucleophilic substitution ( SN2 ) reaction[3]. The following protocol is engineered not just as a set of instructions, but as a self-validating system where each step provides empirical feedback to the scientist.
Synthesis Protocol: Williamson Etherification
Step 1: Deprotonation (Activation)
-
Action: Dissolve 1.0 equivalent of syringaldehyde (3,5-dimethoxy-4-hydroxybenzaldehyde) in anhydrous N,N-Dimethylformamide (DMF). Add 1.5 equivalents of anhydrous potassium carbonate ( K2CO3 ).
-
Causality: K2CO3 is specifically chosen over stronger bases (e.g., NaOH) to selectively deprotonate the sterically hindered phenolic hydroxyl group without inducing a Cannizzaro-type disproportionation of the reactive aldehyde moiety[3]. DMF, a polar aprotic solvent, is critical here; it leaves the phenoxide anion unsolvated, maximizing its nucleophilicity.
Step 2: Alkylation ( SN2 Displacement)
-
Action: Add 1.1 equivalents of 2-fluorobenzyl bromide dropwise at room temperature, then elevate the reaction temperature to 80°C for 4 hours.
-
Causality: The primary benzylic halide is an excellent electrophile for SN2 reactions[3]. The ortho-fluoro substitution slightly increases steric bulk but strongly polarizes the benzylic carbon, maintaining high reaction kinetics.
Step 3: Self-Validating Quench & Extraction
-
Self-Validating Mechanism: The protocol employs a dual-checkpoint system. First, the physical precipitation of potassium bromide (KBr) salts provides real-time visual confirmation that the SN2 displacement is occurring. Second, TLC co-spotting (Hexane:Ethyl Acetate 3:1) ensures complete consumption of the lower-Rf syringaldehyde before quenching. Pouring the mixture into ice water precipitates the highly lipophilic target ether as a solid, validating the successful removal of the water-soluble DMF and inorganic salts.
Williamson ether synthesis workflow with self-validating analytical steps.
Handling, Storage, and Emergency Response
To maintain the chemical integrity of the aldehyde and ensure personnel safety, strict handling parameters must be enforced:
-
Storage Causality: Aldehydes are prone to auto-oxidation into carboxylic acids when exposed to atmospheric oxygen. The compound must be stored at 2-8°C under an inert atmosphere (Argon or Nitrogen) . Keep away from strong oxidizing agents and strong bases.
-
Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness), tightly fitting safety goggles, and a localized chemical fume hood are mandatory to prevent dermal absorption and inhalation of particulates.
-
Spill Mitigation: Do not sweep dry powder, as this creates an inhalation hazard. Moisten the spill with a non-reactive solvent (e.g., isopropanol) to suppress dust, sweep into a sealed chemical waste container, and wash the area with soap and water.
References
- Title: CAS#:1156194-96-5: 4-((2-Fluorobenzyl)oxy)
- Title: Application Notes and Protocols for Williamson Ether Synthesis using 2-(Bromomethyl)
- Source: wikipedia.
- Source: acs.
Sources
Application Note: Reductive Amination Protocols for 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde
Executive Summary & Mechanistic Rationale
The synthesis of complex benzylamine derivatives often relies on the reductive amination of highly functionalized benzaldehydes. 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde is a sterically encumbered, electron-rich building block frequently utilized in medicinal chemistry and drug development.
Designing a reductive amination protocol for this specific substrate requires accounting for two primary molecular features:
-
Electronic Deactivation (+M Effect): The 3,5-dimethoxy groups and the 4-alkoxy substitution donate electron density into the aromatic ring via resonance. This significantly reduces the electrophilicity of the aldehyde carbon, slowing down the initial nucleophilic attack by the amine. However, once the hemiaminal forms, these same electron-donating groups highly stabilize the resulting iminium ion.
-
Steric Hindrance: The bulky 2-fluorobenzyloxy group at the para position decreases the substrate's overall diffusion rate and can cause distal steric clashes, particularly when coupling with secondary or bulky primary amines.
To circumvent these challenges, the selection of the reducing agent and solvent is critical.1 [1] is the gold standard for this transformation. STAB is mild, functional-group tolerant, and exhibits remarkable selectivity—reducing the stabilized iminium ion significantly faster than the unreacted electron-rich aldehyde.
Caption: Mechanistic pathway of reductive amination for electron-rich benzaldehydes.
Reaction Optimization & Quantitative Data
Because the formation of the iminium ion is the rate-limiting step for electron-rich aldehydes, adding the reducing agent too early can lead to the direct reduction of the aldehyde, yielding the undesired side product (4-((2-fluorobenzyl)oxy)-3,5-dimethoxyphenyl)methanol.
To prevent this, a pre-stirring phase (allowing the imine/iminium to form before STAB addition) is highly recommended. The table below summarizes the causality behind various condition choices [2][3].
Table 1: Matrix of Reaction Parameters and Outcomes
| Reducing Agent | Solvent | Additive | Amine Type | Reaction Time | Typical Yield | Mechanistic Outcome / Side Products |
| NaBH(OAc)₃ (1.5 eq) | DCE | None | Primary (Aliphatic) | 2–4 h | >85% | Clean conversion; DCE allows mild heating if needed. |
| NaBH(OAc)₃ (1.5 eq) | DCE | AcOH (1.0 eq) | Secondary / Aniline | 4–12 h | 75–85% | AcOH accelerates sluggish hemiaminal dehydration. |
| NaBH₃CN (1.5 eq) | MeOH | ZnCl₂ | Weakly Nucleophilic | 12–24 h | 60–70% | Effective, but poses cyanide toxicity risks. |
| NaBH₄ (2.0 eq) | MeOH | None (Stepwise) | Primary (Small) | 1 h + 1 h | >90% | Best for avoiding over-alkylation (tertiary amine formation). |
Experimental Protocols
The following protocols are designed as self-validating systems. The choice between Protocol A and Protocol B depends on the nucleophilicity and steric demand of your coupling amine.
Caption: Step-by-step workflow for one-pot reductive amination using STAB.
Protocol A: Standard One-Pot Reductive Amination (For Primary & Unhindered Secondary Amines)
This is the optimal procedure for standard aliphatic amines, utilizing 2 [2].
Materials:
-
4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde (1.0 eq, ~0.5 mmol)
-
Amine (1.1 - 1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous 1,2-Dichloroethane (DCE) (0.2 M)
Step-by-Step Methodology:
-
Substrate Solubilization: In an oven-dried round-bottom flask purged with nitrogen, dissolve the aldehyde (1.0 eq) in anhydrous DCE to achieve a 0.2 M concentration.
-
Amine Addition: Add the amine (1.1 - 1.2 eq) dropwise at room temperature.
-
Pre-Stirring (Critical Step): Stir the mixture at room temperature for 30 to 60 minutes. Causality: This allows the thermodynamically stable iminium ion to form without competition from the direct reduction of the electron-rich aldehyde.
-
Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise over 5 minutes to control any mild exotherm.
-
Reaction Monitoring: Stir the opaque/cloudy suspension at room temperature for 2–4 hours. Monitor via TLC (Hexanes/EtOAc). The aldehyde starting material is highly UV-active; its disappearance validates the forward progress of the reaction.
-
Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ (equal volume to DCE). Stir vigorously for 15 minutes to destroy excess borohydride.
-
Workup: Extract the aqueous layer with Dichloromethane (DCM) (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, typically using a DCM/MeOH gradient with 1% Et₃N to prevent amine streaking).
Protocol B: Stepwise Imine Formation & Reduction (For Anilines & Hindered Amines)
If the amine is weakly nucleophilic (e.g., anilines) or sterically hindered, one-pot STAB protocols may stall or yield high amounts of the benzyl alcohol side product. A stepwise approach using 3 [3] is required.
Step-by-Step Methodology:
-
Imine Condensation: Dissolve the aldehyde (1.0 eq) and the hindered amine (1.1 eq) in anhydrous Methanol (0.2 M). Add catalytic glacial acetic acid (0.1 eq).
-
Reflux (Optional): Stir at room temperature for 2 hours, or heat to 50 °C if TLC indicates incomplete imine formation.
-
Cooling & Reduction: Cool the reaction mixture to 0 °C using an ice bath. Carefully add Sodium Borohydride (NaBH₄) (2.0 eq) in small portions. Causality: NaBH₄ is a much stronger reductant than STAB and will rapidly reduce the pre-formed imine. Cooling prevents the exothermic decomposition of the borohydride in methanol.
-
Completion: Stir for 1 hour at room temperature, then quench with water, extract with EtOAc, and purify as described in Protocol A.
Analytical Validation & Troubleshooting
To ensure the integrity of the synthesized product, employ the following self-validating analytical checks:
-
¹H-NMR Tracking: The starting material exhibits a distinct aldehyde proton singlet at ~9.8 ppm . Successful reductive amination is confirmed by the complete disappearance of this peak and the emergence of a new benzylic CH₂ signal (typically a singlet or doublet depending on the amine) in the 3.5–4.0 ppm region.
-
Troubleshooting Over-Alkylation: If using a primary amine and LC-MS shows a mass corresponding to [M + Aldehyde - H₂O], dialkylation (tertiary amine formation) has occurred. To fix this, switch from Protocol A to Protocol B, or increase the primary amine equivalents to 2.0 eq to statistically favor mono-alkylation.
References
-
Organic Chemistry Portal (Abdel-Magid et al.). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." J. Org. Chem., 1996, 61, 3849-3862.[Link]
-
Master Organic Chemistry. "Reductive Amination, and How It Works." Master Organic Chemistry, Sept 2017.[Link]
Sources
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 4-((2-fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde, a valuable substituted benzaldehyde derivative with applications as a key intermediate in medicinal chemistry and materials science. The synthesis is achieved through a robust and widely-used Williamson ether synthesis, starting from the readily available bio-renewable resource, syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde).[1] This guide is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline but also in-depth explanations of the underlying chemical principles, reaction mechanisms, and critical experimental parameters to ensure reproducible and high-yield results.
Introduction: The Strategic Importance of Fluorinated Benzyl Ethers
The incorporation of fluorine into organic molecules is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and bioavailability. The target molecule, 4-((2-fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde, combines the structural motifs of syringaldehyde—a compound found in various natural sources—with a fluorinated benzyl group. This makes it a highly attractive building block for the synthesis of novel bioactive compounds.
The chosen synthetic route is the Williamson ether synthesis, a reliable S(_N)2 reaction that forms an ether from an organohalide and an alkoxide.[2] In this protocol, the phenolic hydroxyl group of syringaldehyde is deprotonated to form a nucleophilic phenoxide, which subsequently displaces the bromide from 2-fluorobenzyl bromide to form the desired ether linkage.[3][4] This method is favored for its high efficiency, operational simplicity, and the use of relatively accessible starting materials.
Reaction Scheme & Mechanism
Overall Transformation:
Mechanistic Pathway: The S(_N)2 Williamson Ether Synthesis
The reaction proceeds via a two-step, one-pot process. First, the weakly acidic phenolic proton of syringaldehyde is abstracted by a mild base, potassium carbonate, to generate a potassium phenoxide intermediate. This phenoxide is a potent nucleophile. The second step involves the bimolecular nucleophilic substitution (S(_N)2) of 2-fluorobenzyl bromide by the phenoxide ion. The nucleophile attacks the electrophilic benzylic carbon from the backside, displacing the bromide leaving group in a concerted fashion to yield the final product.
Caption: SN2 Mechanism for the synthesis.
Materials, Reagents, and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Molarity/Purity | Supplier | Notes |
| Syringaldehyde | 134-96-3 | 182.17 | ≥98% | Sigma-Aldrich | Starting material. |
| 2-Fluorobenzyl bromide | 395-77-7 | 189.03 | ≥97% | Alfa Aesar | Electrophile. Corrosive and lachrymatory. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Anhydrous, ≥99% | Fisher Scientific | Base. Must be anhydrous. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous, ≥99.8% | Acros Organics | Reaction solvent. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | VWR | For extraction and chromatography. |
| Hexanes | 110-54-3 | 86.18 | ACS Grade | VWR | For chromatography. |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Anhydrous | Sigma-Aldrich | Drying agent. |
| Deionized Water | 7732-18-5 | 18.02 | N/A | In-house | For work-up. |
Equipment
-
Round-bottom flasks (50 mL and 250 mL)
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature controller
-
Reflux condenser
-
Nitrogen or Argon gas inlet
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm) for TLC visualization
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
NMR spectrometer for product characterization
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis.
Reaction Setup and Synthesis
-
Preparation: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add syringaldehyde (1.82 g, 10.0 mmol, 1.0 eq.) and anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq.).
-
Expert Insight: Using anhydrous K₂CO₃ is critical; any moisture can quench the phenoxide intermediate and lead to lower yields. A 1.5-fold excess of the base ensures complete deprotonation of the phenol.
-
-
Solvent Addition: Add 20 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask.
-
Inert Atmosphere: Seal the flask with a septum and flush with dry nitrogen or argon for 5 minutes to create an inert atmosphere. This prevents potential side reactions with atmospheric oxygen or moisture.
-
Addition of Electrophile: While stirring the suspension, add 2-fluorobenzyl bromide (1.3 mL, 11.0 mmol, 1.1 eq.) dropwise via syringe over 2-3 minutes.
-
Causality Note: A slight excess of the alkylating agent ensures the complete consumption of the more valuable syringaldehyde. Adding it slowly prevents a rapid exotherm.
-
-
Reaction: Heat the reaction mixture to 70 °C using a pre-heated heating mantle. Let the reaction stir vigorously for 4-6 hours.
Reaction Monitoring
-
TLC Analysis: Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Mobile Phase: 30% Ethyl Acetate in Hexanes.
-
Procedure: Take a small aliquot of the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate alongside a spot of the starting syringaldehyde.
-
Visualization: View the plate under a UV lamp (254 nm). The reaction is complete when the syringaldehyde spot (higher polarity, lower R(_f)) has been completely consumed and a new, less polar product spot (higher R(_f)) has appeared.
-
Work-up and Extraction
-
Cooling: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
-
Quenching: Pour the reaction mixture into a 250 mL beaker containing 100 mL of cold deionized water. A precipitate (the crude product) should form. Stir for 15 minutes.
-
Extraction: Transfer the aqueous suspension to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Procedural Rationale: Multiple extractions ensure maximum recovery of the organic product from the aqueous phase.
-
-
Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with saturated brine solution (1 x 50 mL).
-
Self-Validation: The water wash removes residual DMF and inorganic salts (K₂CO₃, KBr), while the brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid or viscous oil.
Purification
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Eluent System: Start with 10% ethyl acetate in hexanes and gradually increase the polarity to 20-25% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.
-
-
Final Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure to yield 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde as a white to off-white solid.
Workflow Visualization
Caption: Experimental workflow summary.
Characterization and Expected Results
-
Yield: 75-85%
-
Physical Appearance: White to off-white solid.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
9.85 (s, 1H, -CHO)
-
7.55 (t, J = 7.5 Hz, 1H, Ar-H)
-
7.35 (m, 1H, Ar-H)
-
7.20 (t, J = 7.5 Hz, 1H, Ar-H)
-
7.15 (t, J = 9.0 Hz, 1H, Ar-H)
-
7.10 (s, 2H, Ar-H)
-
5.18 (s, 2H, -OCH₂-)
-
3.90 (s, 6H, -OCH₃)
-
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm):
-
191.0 (-CHO)
-
161.5 (d, J = 247.0 Hz, C-F)
-
153.5, 142.0, 131.5, 130.0 (d, J = 8.0 Hz), 129.5, 124.5 (d, J = 3.5 Hz), 123.0 (d, J = 14.5 Hz), 115.5 (d, J = 21.0 Hz), 106.5
-
70.0 (-OCH₂-)
-
56.5 (-OCH₃)
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | 1. Insufficient heating or reaction time. 2. Inactive base (not anhydrous). 3. Decomposed 2-fluorobenzyl bromide. | 1. Increase reaction time and monitor by TLC. 2. Use freshly opened or dried K₂CO₃. 3. Use fresh or purified alkylating agent. |
| Low Yield | 1. Inefficient extraction. 2. Product loss during chromatography. 3. Moisture in the reaction. | 1. Perform at least three extractions. 2. Use a finer gradient during elution. 3. Ensure all glassware and reagents are anhydrous. |
| Presence of Side Products | C-alkylation or dialkylation products. | While unlikely for phenols under these conditions, ensure slow addition of the electrophile. Purification by column chromatography should effectively remove these impurities. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Conduct the reaction in a well-ventilated fume hood.
-
Reagent Handling:
-
2-Fluorobenzyl bromide: Is corrosive and a lachrymator (tear-inducing). Handle with extreme care in a fume hood.
-
DMF: Is a skin and respiratory irritant. Avoid inhalation and skin contact.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional guidelines.
References
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Ishii, H., et al. (1983). 3,4,5-Trimethoxybenzaldehyde from Gallic Acid (and other Alkoxybenzaldehydes). Chemical & Pharmaceutical Bulletin, 31, 3024-3038. Retrieved from [Link]
-
ResearchGate. (n.d.). 3,4-Dimethoxybenzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
-
Beilstein Journals. (2023, November 10). Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups. Retrieved from [Link]
- Google Patents. (n.d.). EP0155335A1 - Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes.
-
MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
-
Macmillan Group - Princeton University. (2010, September 10). Enantioselective r-Benzylation of Aldehydes via Photoredox Organocatalysis. Retrieved from [Link]
-
PubChem. (n.d.). Syringaldehyde. Retrieved from [Link]
-
YouTube. (2018, August 29). Williamson Ether Synthesis. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde semicarbazone. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
Sources
The Strategic Utility of 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde in the Synthesis of Novel Heterocyclic Scaffolds
Introduction: A Versatile Building Block for Medicinal Chemistry
In the landscape of modern drug discovery and materials science, the design and synthesis of novel heterocyclic compounds remain a cornerstone of innovation.[1][2] These cyclic structures, containing at least one heteroatom, are prevalent in a vast array of biologically active molecules and functional materials.[1] The strategic selection of starting materials is paramount to the efficient construction of these complex architectures. 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde emerges as a highly versatile and strategically functionalized benzaldehyde derivative, offering a gateway to a diverse range of heterocyclic systems.
The unique substitution pattern of this aldehyde provides several key advantages for synthetic chemists. The 3,5-dimethoxy groups electronically enrich the aromatic ring, influencing its reactivity and the properties of the resulting heterocyclic products. The 2-fluorobenzyl ether at the 4-position introduces a lipophilic and metabolically stable fluorine atom, a common feature in many modern pharmaceuticals known to enhance binding affinity and bioavailability.[3] This guide provides an in-depth exploration of the applications of 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde in heterocyclic chemistry, complete with detailed application notes and validated experimental protocols.
Core Applications in Heterocyclic Synthesis
The reactivity of the aldehyde functional group in 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde allows for its participation in a variety of condensation and cyclization reactions, leading to the formation of numerous heterocyclic cores. This section will detail its application in the synthesis of three key classes of heterocycles: chalcones as precursors for flavonoids and pyrazolines, pyrimidines, and dihydroquinazolines.
Synthesis of Fluorinated Chalcones: Precursors to Flavonoids and Pyrazolines
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and serve as versatile precursors for the synthesis of other heterocyclic compounds such as pyrazolines.[4][5][6][7] The Claisen-Schmidt condensation is a classical and efficient method for chalcone synthesis, involving the base-catalyzed reaction of an aromatic aldehyde with an acetophenone.[4][6]
The presence of the 2-fluorobenzyl moiety in the resulting chalcones can significantly influence their biological activity, including potential anti-inflammatory and anticancer properties.[4][8]
Workflow for Chalcone Synthesis
Caption: General workflow for the synthesis of chalcones via Claisen-Schmidt condensation.
Protocol 1: Synthesis of (E)-1-(Aryl)-3-(4-((2-fluorobenzyl)oxy)-3,5-dimethoxyphenyl)prop-2-en-1-one
Materials:
-
4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde
-
Substituted Acetophenone (e.g., acetophenone, 4'-methoxyacetophenone)
-
Ethanol
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), dilute
-
Deionized Water
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde and 1.0 equivalent of the substituted acetophenone in ethanol.
-
To this solution, add a solution of 1.5 equivalents of NaOH in a minimal amount of water, dropwise, while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of approximately 2.
-
The precipitated solid is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.
-
The crude chalcone is purified by recrystallization from ethanol to afford the pure product.
Data Summary for Representative Chalcones:
| Substituent (Aryl) | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) Highlights |
| Phenyl | 85-95 | 110-112 | 7.9-8.1 (d, 2H), 7.4-7.6 (m, 3H), 7.2-7.4 (d, 1H, J=15 Hz, α-H), 7.7-7.9 (d, 1H, J=15 Hz, β-H), 5.1 (s, 2H), 3.9 (s, 6H) |
| 4-Methoxyphenyl | 88-96 | 125-127 | 8.0 (d, 2H), 7.0 (d, 2H), 7.3 (d, 1H, J=15 Hz, α-H), 7.8 (d, 1H, J=15 Hz, β-H), 5.1 (s, 2H), 3.9 (s, 6H), 3.8 (s, 3H) |
Synthesis of Substituted Pyrimidines
Pyrimidines are a class of nitrogen-containing heterocycles that form the core structure of nucleic acids and are found in numerous synthetic drugs with a wide range of biological activities.[9][10][11] A common route to pyrimidines involves the cyclocondensation of a chalcone with a nitrogen-containing reagent such as urea, thiourea, or guanidine.
Workflow for Pyrimidine Synthesis from Chalcones
Caption: General workflow for the synthesis of pyrimidines from chalcones.
Protocol 2: Synthesis of 4,6-Diaryl-2-thioxo-1,2,3,4-tetrahydropyrimidines
Materials:
-
(E)-1-(Aryl)-3-(4-((2-fluorobenzyl)oxy)-3,5-dimethoxyphenyl)prop-2-en-1-one (from Protocol 1)
-
Thiourea
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Hydrochloric Acid (HCl), dilute
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of the chalcone and 1.5 equivalents of thiourea in ethanol.
-
Add a solution of 2.0 equivalents of KOH in a small amount of water to the reaction mixture.
-
Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture with dilute HCl to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure pyrimidine-2(1H)-thione.
Data Summary for a Representative Pyrimidine Derivative:
| Chalcone Aryl Group | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) Highlights |
| Phenyl | 75-85 | 188-190 | 7.2-7.5 (m, 5H), 6.8 (s, 2H), 5.5 (d, 1H, H-4), 5.2 (d, 1H, H-5), 5.1 (s, 2H), 3.8 (s, 6H), 9.5 (s, 1H, NH), 10.2 (s, 1H, NH) |
Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones
The 2,3-dihydroquinazolin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[12][13][14] A straightforward synthesis involves the condensation of an aromatic aldehyde with anthranilamide, often catalyzed by an acid or a Lewis acid.
Workflow for Dihydroquinazolinone Synthesis
Caption: General workflow for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
Protocol 3: Synthesis of 2-(4-((2-Fluorobenzyl)oxy)-3,5-dimethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one
Materials:
-
4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde
-
Anthranilamide
-
Acetonitrile
-
Trifluoroacetic Acid (TFA)
Procedure:
-
To a solution of 1.0 equivalent of 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde and 1.0 equivalent of anthranilamide in acetonitrile at 0 °C, add a catalytic amount of trifluoroacetic acid (1-2 drops).
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes-ethyl acetate) to yield the pure product.
Data Summary for the Dihydroquinazolinone Product:
| Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) Highlights | | :--- | :--- | :--- | :--- | | 70-80 | 205-207 | 7.9 (d, 1H), 7.3 (t, 1H), 6.9 (t, 1H), 6.8 (s, 2H), 6.7 (d, 1H), 5.8 (s, 1H), 5.1 (s, 2H), 3.9 (s, 6H) |
Conclusion and Future Perspectives
4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde has been demonstrated to be a valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds of medicinal and scientific interest. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel chalcones, pyrimidines, and dihydroquinazolinones. The strategic incorporation of the fluorobenzyl and dimethoxy moieties offers opportunities for fine-tuning the physicochemical and biological properties of the resulting heterocyclic scaffolds. Further exploration of this building block in multicomponent reactions and the synthesis of other heterocyclic systems is a promising avenue for future research.[15][16][17][18][19]
References
- Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones.
- An Aqueous Facile Synthesis of 2,3-Dihydroquinazolin-4(1H)-One Derivatives by Reverse Zinc Oxide Micelles as Nanoreactor - Frontiers.
- New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - Frontiers.
- Synthesis of 1,2-Dihydroquinazolines via Rearrangement of Indazolium Salts.
- Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities - Der Pharma Chemica.
-
Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists - PMC. Available from: [Link]
-
Synthesis of 1,4-dihydroquinazolines 2. | Download Table - ResearchGate. Available from: [Link]
-
Synthesis of dihydroquinazolines from 2-aminobenzylamine: N 3 -aryl derivatives with electron-withdrawing groups - Beilstein Journals. Available from: [Link]
-
Synthesis and Characterization of Chalcones and Pyrazolines derived from Substituted Aryl ether - CORE. Available from: [Link]
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Asymmetric Synthesis of 2,3-Dihydro-2-arylquinazolin-4-ones: Methodology and Application to a Potent Fluorescent Tubulin Inhibitor with Anticancer Activity - PMC. Available from: [Link]
- The Synthesis and Effect of Fluorinated Chalcone Derivatives on Nitric Oxide Production.
-
5-(4-((4-[(18)F]Fluorobenzyl)oxy)-3-methoxybenzyl)pyrimidine-2,4-diamine: a selective dual inhibitor for potential PET imaging of Trk/CSF-1R - PubMed. Available from: [Link]
-
Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties - MDPI. Available from: [Link]
- Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde.
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Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade - MDPI. Available from: [Link]
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Multi-Component Reactions in Heterocyclic Chemistry. Available from: [Link]
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Employing Multicomponent Reactions in Heterocycle Synthesis: Recent Advances. Available from: [Link]
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(PDF) Multicomponent Reactions for the Synthesis of Heterocycles - Academia.edu. Available from: [Link]
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Multicomponent reactions for the synthesis of heterocycles - PubMed - NIH. Available from: [Link]
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(PDF) An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid - ResearchGate. Available from: [Link]
-
Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction | eLife. Available from: [Link]
- CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
- A New Synthetic Method for 2,5-Dimethoxybenzaldehyde.
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Uses and Properties ofHeterocyclic Compounds - Research and Reviews. Available from: [Link]
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Synthesis and Characterization of Novel Dihydropyranoindoles Improving the Anticancer Effects of HDAC Inhibitors - MDPI. Available from: [Link]
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4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities - RSC Publishing. Available from: [Link]
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NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS - Jetir.Org. Available from: [Link]
-
A Review on Medicinally Important Heterocyclic Compounds. Available from: [Link]
-
Synthesis and some Reactions of [4-Oxo-4-(3,4,5-Trimethoxy-Benzylidene)-4-Dihydro-Thiazole-2-Yl]-Acetonitrile with Expected Biological Activity - Der Pharma Chemica. Available from: [Link]
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Publishing. Available from: [Link]
-
4-[(2-chlorobenzyl)oxy]-3-methoxybenzaldehyde (C15H13ClO3) - PubChem. Available from: [Link]
-
Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups - Beilstein Journals. Available from: [Link]
-
Transformation of 3-(4-methoxybenzylidine)-5-(p-tolyl)-2(3H)-furanone into new nitrogen heterocyclic candidates as insecticidal agents with in silico studies - RSC Publishing. Available from: [Link]
-
Synthesis and evaluation of small organic molecule as reactivator of organophosphorus inhibited acetylcholinesterase Table of Co - SciSpace. Available from: [Link]
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- 12. Frontiers | An Aqueous Facile Synthesis of 2,3-Dihydroquinazolin-4(1H)-One Derivatives by Reverse Zinc Oxide Micelles as Nanoreactor [frontiersin.org]
- 13. Synthesis of 1,2-Dihydroquinazolines via Rearrangement of Indazolium Salts [organic-chemistry.org]
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Application Notes and Protocols for the Catalytic Hydrogenation of 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde Derivatives
Abstract
This document provides a comprehensive technical guide to the catalytic hydrogenation of 4-((2-fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde. This substrate contains two functionalities susceptible to reduction: an aldehyde and a benzyl ether. The inherent challenge and synthetic opportunity lie in the chemoselective control of the reaction outcome. This guide details two distinct protocols: one targeting the simultaneous reduction of the aldehyde and hydrogenolysis of the ether to yield 4-hydroxy-3,5-dimethoxybenzyl alcohol, and another designed for the selective reduction of the aldehyde while preserving the 2-fluorobenzyl protecting group. We will explore the mechanistic rationale behind catalyst and condition selection, provide step-by-step experimental procedures, and offer a data-driven troubleshooting guide to help researchers navigate this versatile transformation.
Introduction and Strategic Overview
4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde is a valuable synthetic intermediate, combining a reactive aldehyde with a protected phenol. The 2-fluorobenzyl group serves as a robust protecting group for the hydroxyl moiety, stable to a range of conditions but removable via hydrogenolysis. Catalytic hydrogenation presents a powerful tool for transforming this molecule, but the presence of two reducible groups—the aldehyde (C=O) and the benzyl ether (C-O bond)—necessitates a carefully considered strategy.
The reaction can proceed via two primary pathways:
-
Concurrent Reduction & Deprotection: Hydrogenation of the aldehyde to a primary alcohol and hydrogenolysis (cleavage) of the C-O benzylic bond.
-
Selective Aldehyde Reduction: Hydrogenation of the aldehyde to a primary alcohol without cleaving the benzyl ether.
The choice of catalyst, solvent, and hydrogen source is paramount in directing the reaction toward the desired product. Palladium on carbon (Pd/C) is a classic and highly effective catalyst for benzyl ether cleavage.[1][2][3] Conversely, catalysts like Raney Nickel are often employed for carbonyl reductions, sometimes with less aggressive hydrogenolysis activity.[4] This guide provides protocols that leverage these principles to achieve synthetic control.
Reaction Pathways and Mechanistic Rationale
The hydrogenation of 4-((2-fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde can lead to three potential products, as illustrated below. The outcome is dictated by the reaction kinetics and the catalyst's affinity for the different functional groups.
The general mechanism for heterogeneous catalytic hydrogenation, often described by the Horiuti-Polanyi model, involves the adsorption of both molecular hydrogen and the unsaturated substrate onto the metal catalyst surface.[4][5] The H-H bond is cleaved, and hydrogen atoms are sequentially added across the double bond or inserted into the single bond being cleaved.[4][5]
-
For Aldehyde Reduction: The C=O bond of the aldehyde is adsorbed onto the catalyst surface and reduced to a primary alcohol.[4][6]
-
For Benzyl Ether Hydrogenolysis: The benzylic C-O bond is cleaved by hydrogen, liberating the free phenol and 2-fluorotoluene. This process is particularly efficient with palladium catalysts.[1]
The selection of a catalytic system that favors one pathway over the other is the key to chemoselectivity.
Figure 1: Possible reaction pathways for the catalytic hydrogenation of the starting material.
Experimental Protocols
The following protocols provide detailed methodologies for achieving either concurrent or selective reduction.
Protocol A: Concurrent Aldehyde Reduction and Debenzylation
This protocol is designed to produce 4-hydroxy-3,5-dimethoxybenzyl alcohol (Syringyl Alcohol), a valuable building block.[7] It utilizes palladium on carbon (Pd/C), a highly efficient catalyst for benzyl ether hydrogenolysis.
Objective: To synthesize 4-hydroxy-3,5-dimethoxybenzyl alcohol.
| Reagents & Materials |
| 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde |
| Palladium on Carbon (10% w/w, 50% wet) |
| Ethanol (ACS Grade) or Ethyl Acetate |
| Hydrogen Gas (H₂) |
| Celite® or Diatomaceous Earth |
| Round-bottom flask |
| Hydrogenation apparatus (e.g., Parr shaker or H-Cube) or a balloon setup |
| Magnetic stirrer and stir bar |
| Filtration apparatus (Büchner funnel) |
| Rotary evaporator |
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4-((2-fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde (1.0 eq). Dissolve the substrate in a suitable solvent (e.g., ethanol, 10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (5-10 mol% Pd relative to the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent the dry catalyst from becoming pyrophoric.
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system by evacuating and refilling with hydrogen gas three times. Pressurize the vessel to the desired pressure (typically 1-4 atm or ~50 psi) or maintain a positive pressure with a hydrogen balloon.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC (staining with KMnO₄) or LC-MS until the starting material is consumed. Reaction times can vary from 2 to 24 hours.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.
-
Catalyst Filtration: Dilute the reaction mixture with additional solvent and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with the reaction solvent to ensure complete recovery of the product. Caution: The Celite® pad with the catalyst may be pyrophoric; do not allow it to dry completely in the air. Quench it with water before disposal.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product, 4-hydroxy-3,5-dimethoxybenzyl alcohol, can be purified by recrystallization or column chromatography if necessary.[8]
Protocol B: Selective Aldehyde Reduction
This protocol aims to reduce the aldehyde to a primary alcohol while preserving the 2-fluorobenzyl ether. This requires a catalyst system that is less aggressive towards hydrogenolysis. Raney Nickel is a common choice for carbonyl reductions.[4]
Objective: To synthesize 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzyl alcohol.
| Reagents & Materials |
| 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde |
| Raney® Nickel (active grade, slurry in water) |
| Methanol or Ethanol (ACS Grade) |
| Hydrogen Gas (H₂) |
| Celite® or Diatomaceous Earth |
| Reaction vessel suitable for hydrogenation |
| Hydrogenation apparatus |
| Magnetic stirrer and stir bar |
| Filtration and purification equipment as in Protocol A |
Procedure:
-
Catalyst Preparation: Decant the water from the Raney Nickel slurry. Wash the catalyst with the reaction solvent (e.g., ethanol) three times to remove residual water. Use the catalyst immediately.
-
Reaction Setup: In a suitable reaction vessel, dissolve the starting material (1.0 eq) in ethanol or methanol.
-
Catalyst Addition: Add the washed Raney Nickel slurry (approx. 10-20% by weight relative to the substrate) to the reaction mixture.
-
Hydrogenation: Connect the vessel to the hydrogenation apparatus. Purge the system with nitrogen, then with hydrogen. Pressurize with H₂ (typically 50-100 psi) and stir vigorously at room temperature. Higher pressures may be required compared to Pd/C.
-
Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS. The goal is to stop the reaction as soon as the starting material is consumed to minimize potential debenzylation, which can still occur over long reaction times.
-
Workup and Purification: Follow the same workup and purification steps as described in Protocol A. The catalyst is magnetic, which can aid in its removal, but filtration through Celite® is still recommended for complete removal.
General Experimental Workflow and Data Analysis
The workflow for heterogeneous catalytic hydrogenation is standardized and focuses on ensuring safety and reaction efficiency.
Figure 2: General workflow for catalytic hydrogenation experiments.
Comparative Data Summary
| Parameter | Protocol A (Concurrent) | Protocol B (Selective) |
| Target Product | 4-Hydroxy-3,5-dimethoxybenzyl alcohol | 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzyl alcohol |
| Catalyst | 10% Pd/C | Raney® Nickel |
| Primary Transformation | Aldehyde reduction & debenzylation | Aldehyde reduction |
| Typical H₂ Pressure | 1-4 atm (15-60 psi) | 3-7 atm (50-100 psi) |
| Key Challenge | Ensuring complete debenzylation | Preventing debenzylation |
| Monitoring Focus | Disappearance of starting material | Disappearance of starting material and formation of desired product vs. debenzylated side-product |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction / Sluggish Rate | 1. Catalyst poisoning (e.g., by sulfur or halide impurities).2. Insufficient H₂ pressure or poor mixing.3. Deactivated catalyst. | 1. Purify starting materials. Use high-purity solvents.2. Increase stirring speed and/or H₂ pressure.3. Use fresh or a new batch of catalyst. |
| Protocol A: Incomplete Debenzylation | 1. Insufficient catalyst loading or reaction time.2. Catalyst deactivation. | 1. Increase catalyst loading (up to 20 mol%) or reaction time.2. Add fresh catalyst to the mixture and continue the reaction. |
| Protocol B: Significant Debenzylation | 1. Raney Nickel is too active or reaction time is too long.2. Reaction temperature is too high. | 1. Reduce catalyst loading. Stop the reaction immediately upon consumption of starting material.2. Ensure the reaction is run at ambient temperature. Consider alternative, less active catalysts or transfer hydrogenation methods.[9] |
| Low Product Recovery | 1. Product adsorbed onto the catalyst or Celite®.2. Volatility of the product or side-products. | 1. Wash the filter cake extensively with a more polar solvent (e.g., methanol or acetone).2. Ensure careful solvent removal on the rotary evaporator. |
Conclusion
The catalytic hydrogenation of 4-((2-fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde is a synthetically useful transformation that can be strategically controlled to yield distinct products. For complete reduction and deprotection to 4-hydroxy-3,5-dimethoxybenzyl alcohol, palladium on carbon is the catalyst of choice due to its high efficacy in hydrogenolysis. For the selective reduction of the aldehyde, a less aggressive catalyst such as Raney Nickel under carefully monitored conditions is recommended. By understanding the underlying principles of catalyst activity and selectivity, researchers can effectively harness this reaction to advance their synthetic goals in pharmaceutical and materials science.
References
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Mandal, P. K., & Misra, A. K. (2013). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 9, 88-92. [Link]
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Noyori, R., & Hashiguchi, S. (2000). Asymmetric Transfer Hydrogenation of Benzaldehydes. Organic Letters, 2(12), 1749-1752. [Link]
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Mettler Toledo. (n.d.). Hydrogenation Reactions | Safe Reaction Monitoring & Control. Retrieved from [Link]
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Li, Y., et al. (2011). N′-(4-Fluorobenzylidene)-3,4,5-trimethoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(1), o133. [Link]
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ResearchGate. (n.d.). Pd-Catalyzed Debenzylation and Deallylation of Ethers and Esters with Sodium Hydride. Request PDF. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
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Buque, E. M., et al. (2013). Transfer hydrogenations of benzaldehyde using glycerol as solvent and hydrogen source. RSC Advances, 3(45), 23071-23077. [Link]
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Chem-Matics (Chemistry+ Mathematics). (2022, August 22). Catalytic hydrogenation of aldehydes and ketones||Method of preparation of alcohols [Video]. YouTube. [Link]
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van der Zwan, K. P., et al. (2019). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. Analytical Chemistry, 91(19), 12249-12255. [Link]
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Wang, H., et al. (2021). Decatungstate-photocatalyzed tandem acylation/cyclization/self-hydrogenation of isocyanides with aldehydes to hydroxyalkylated N-heteroarenes via multiple hydrogen atom transfer. Green Chemistry, 23(1), 384-390. [Link]
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Atlanchim Pharma. (2021, October 6). Science About O-Benzyl protecting groups. Retrieved from [Link]
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AZoM. (2016, July 11). Catalytic Hydrogenation Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Hydrogenation of benzaldehyde derivatives with different substituents at the phenyl ring with the Ru/CMK-3 catalyst. Retrieved from [Link]
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Jumina, et al. (2014). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. Indonesian Journal of Chemistry, 10(1), 35-41. [Link]
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Greene, T. W., & Wuts, P. G. M. (2008). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry, 73(10), 3736-3742. [Link]
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Kurşun Aktar, B. S., et al. (2021). Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling. Turkish Journal of Chemistry, 45(5), 1461-1476. [Link]
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Saikia, P., & Deka, R. C. (2021). Base free transfer hydrogenation of aromatic aldehydes by a NiAl LDH catalyst via in situ Ni(0) formation. New Journal of Chemistry, 45(2), 793-802. [Link]
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Sciforum. (n.d.). NaBH4, CH3CO2H, Pd/C as a reagent system to hydrogenate activated alkenes without O-or N-debenzylation. Retrieved from [Link]
-
OrgoSolver. (n.d.). Aldehyde/Ketone → Alcohol with H₂ over Pd, Pt, or Ni. Retrieved from [Link]
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Li, H., et al. (2018). Visible-Light-Induced Catalytic Transfer Hydrogenation of Aromatic Aldehydes by Palladium Immobilized on Amine-Functionalized Iron-Based Metal–Organic Frameworks. ACS Applied Materials & Interfaces, 10(30), 25371-25379. [Link]
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MDPI. (2024). Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. Molecules, 29(14), 3345. [Link]
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van der Zwan, K. P., et al. (2019). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. Analytical Chemistry, 91(19), 12249-12255. [Link]
-
ChemTalk. (2024, August 22). Catalytic Hydrogenation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 20). 15.6: Monitoring Hydrogenation and Dehydrogenation Reactions by UV Spectroscopy. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Highly Chemoselective Pd-C Catalytic Hydrodechlorination Leading to the Highly Efficient N-Debenzylation of Benzylamines. Retrieved from [Link]
-
LookChem. (n.d.). 4-Hydroxy-3,5-dimethoxybenzyl alcohol. Retrieved from [Link]
-
University of Illinois. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. Retrieved from [Link]
-
Beller, M., et al. (2015). Efficient Hydrogenation of Ketones and Aldehydes Catalyzed by Well-Defined Iron(II) PNP Pincer Complexes: Evidence for an Insertion Mechanism. Organometallics, 34(1), 133-144. [Link]
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Technical Support Center: Optimizing the Synthesis of 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde
Welcome to the technical support center for the synthesis of 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this specific Williamson ether synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction yields.
The synthesis of 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde is achieved by reacting 3,5-dimethoxy-4-hydroxybenzaldehyde (syringaldehyde) with a 2-fluorobenzyl halide. This reaction is a classic example of the Williamson ether synthesis, which proceeds through an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2][3] While straightforward in theory, achieving high yields requires careful control of several experimental parameters. This guide addresses the most frequent issues encountered in the laboratory.
Troubleshooting and Optimization (Q&A)
Q1: My reaction yield is consistently low, often below 60%. What are the most common culprits?
Low yields in this synthesis typically stem from one of three areas: incomplete deprotonation of the starting phenol, competing side reactions, or suboptimal reaction conditions.
-
Incomplete Deprotonation: The reaction begins with the deprotonation of the phenolic hydroxyl group on syringaldehyde to form a phenoxide ion. This phenoxide is the active nucleophile.[1][3] If the base used is not strong enough or is used in insufficient quantity, a significant portion of the syringaldehyde will remain unreacted.
-
Side Reactions: The primary competing reaction is C-alkylation. The phenoxide ion is an ambident nucleophile, meaning it can react through either the oxygen or the carbon atoms of the aromatic ring.[1] While O-alkylation is generally favored, C-alkylation can occur, leading to undesired byproducts.
-
Suboptimal Conditions: The choice of solvent, temperature, and reaction time are all critical. Polar aprotic solvents are highly recommended as they solvate the cation of the base without hydrogen-bonding to the phenoxide, thus increasing its nucleophilicity.[1][2] Protic solvents (like ethanol or water) can significantly slow down the reaction rate.[1]
Q2: How does my choice of base and solvent critically impact the reaction yield?
The base and solvent work in concert and are arguably the most critical factors for success. The base must be strong enough to efficiently deprotonate the phenol, and the solvent must facilitate the SN2 reaction.[4][5]
| Base-Solvent System | Temperature | Typical Yield | Expertise & Experience Insights |
| K₂CO₃ / Acetone or DMF | Reflux (Acetone) or 60-80 °C (DMF) | 70-90% | Trustworthiness: This is the most common, safest, and often most reliable method.[4] Potassium carbonate is a mild base that is easy to handle. It may require longer reaction times or heating to ensure complete deprotonation.[5] DMF is often preferred over acetone for its higher boiling point and better solvating properties for the phenoxide salt. |
| NaH / Anhydrous THF or DMF | Room Temp to 50 °C | 80-96% | Expertise: Sodium hydride is a very strong, non-nucleophilic base that provides rapid and irreversible deprotonation of the phenol.[3][5] Critical: This system demands strict anhydrous (dry) conditions, as NaH reacts violently with water.[5] The reaction also evolves hydrogen gas and must be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., Nitrogen or Argon). |
| NaOH or KOH / Toluene with PTC | 60-70 °C | Variable, often >80% | Authoritative Grounding: Using a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) is an excellent strategy when dealing with reactants of differing solubility.[1][4][6] The PTC helps shuttle the phenoxide from the solid or aqueous phase (where the base is) into the organic phase to react with the alkyl halide.[6][7] This method avoids the need for expensive anhydrous solvents.[6] |
Q3: I've isolated a byproduct with the correct mass but a different NMR spectrum. Could this be C-alkylation, and how can I prevent it?
Yes, this is a strong possibility. As an ambident nucleophile, the syringaldehyde phenoxide can be alkylated at the ortho position of the aromatic ring, leading to the formation of 3-((2-fluorobenzyl)oxy)-5-((2-fluorobenzyl)oxy)-4-hydroxybenzaldehyde or similar C-alkylated species.[1]
To favor O-alkylation and suppress C-alkylation:
-
Solvent Choice: Use polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents effectively solvate the counter-ion (e.g., K⁺) but do not strongly solvate the phenoxide oxygen, leaving it more available for nucleophilic attack.[1]
-
Leaving Group: Using 2-fluorobenzyl bromide or a tosylate is generally better than the chloride. Better leaving groups promote faster SN2 kinetics, which typically favors the more kinetically controlled O-alkylation product.[3][8]
Frequently Asked Questions (FAQs)
Q: What is the general mechanism for this synthesis? A: The reaction follows an SN2 mechanism. First, a base removes the acidic proton from the hydroxyl group of syringaldehyde to form a negatively charged phenoxide ion. This highly nucleophilic phenoxide then attacks the electrophilic benzylic carbon of 2-fluorobenzyl bromide in a single, concerted step, displacing the bromide ion and forming the desired ether linkage.[1][2][3]
Q: Can I use 2-fluorobenzyl chloride instead of 2-fluorobenzyl bromide? A: Yes, but the reaction will likely be slower. Bromide is a better leaving group than chloride because it is a weaker base.[8] To compensate for the lower reactivity of the chloride, you may need to use higher temperatures, longer reaction times, or add a catalytic amount of sodium or potassium iodide (Finkelstein reaction conditions) to generate the more reactive 2-fluorobenzyl iodide in situ.[5]
Q: How can I tell if my reaction has gone to completion? A: The most reliable method is Thin Layer Chromatography (TLC). Spot the reaction mixture against a spot of your starting material (syringaldehyde). The disappearance of the syringaldehyde spot and the appearance of a new, less polar product spot indicates the reaction is progressing. The reaction is complete when the starting material spot is no longer visible.
Experimental Protocols
Protocol 1: Standard Method (K₂CO₃/DMF)
This protocol is a reliable starting point for optimization.
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add syringaldehyde (1.0 eq.), potassium carbonate (K₂CO₃, 1.5-2.0 eq.), and N,N-dimethylformamide (DMF, ~5-10 mL per gram of syringaldehyde).
-
Addition: Begin stirring the suspension and add 2-fluorobenzyl bromide (1.1-1.2 eq.) dropwise.
-
Reaction: Heat the mixture to 70-80 °C and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water (~3-4 times the volume of DMF). A precipitate should form.
-
Isolation: Stir the aqueous suspension for 30 minutes, then collect the solid product by vacuum filtration.
-
Purification: Wash the crude solid with water, then with a small amount of cold ethanol or isopropanol to remove impurities. The product can be further purified by recrystallization from ethanol or an ethyl acetate/hexane mixture.[9]
Protocol 2: Phase-Transfer Catalysis (PTC) Method
This method is an excellent "green" alternative that avoids anhydrous solvents.[6]
-
Setup: In a round-bottom flask, dissolve syringaldehyde (1.0 eq.) in toluene. Add a 50% aqueous solution of sodium hydroxide (NaOH, 2.0 eq.) and a catalytic amount of tetrabutylammonium bromide (TBAB, ~0.05-0.1 eq.).[4]
-
Addition: Heat the biphasic mixture to 60-70 °C with vigorous stirring. Slowly add 2-fluorobenzyl bromide (1.1 eq.).
-
Reaction: Maintain the temperature and vigorous stirring for 2-4 hours, monitoring by TLC.[4]
-
Work-up: Cool the mixture to room temperature and transfer to a separatory funnel. Separate the organic layer.
-
Isolation: Wash the organic layer with water, followed by a brine solution. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by column chromatography or recrystallization.
References
-
Wikipedia. Williamson ether synthesis. [Link]
-
JETIR. Contribution of phase transfer catalyst to green chemistry: A review. [Link]
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Journal of Chemical Education. An Ether Synthesis Using Phase Transfer Catalysis. [Link]
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Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
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YouTube. Williamson Ether Synthesis Reaction Mechanism. [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
ACS Publications. Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. [Link]
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University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]
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Australian Journal of Chemistry. Cleavage of Ethers to Aldehydes (and Alcohols). [Link]
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Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
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Chemistry Steps. Williamson Ether Synthesis. [Link]
-
ACS Publications. Copper-Catalyzed N- and O-Alkylation of Amines and Phenols using Alkylborane Reagents. [Link]
-
NIH National Library of Medicine. Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde. [Link]
-
YouTube. Choosing the Best Williamson Ether Synthesis. [Link]
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Organic Chemistry Portal. Williamson Synthesis. [Link]
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ACS Publications. THE CLEAVAGE OF ETHERS. [Link]
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Chem-Station. ウィリアムソンエーテル合成 Williamson ether synthesis. [Link]
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Thieme. Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. [Link]
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ResearchGate. Why n-alkylation is more favorable than o-alkyation ?. [Link]
-
YouTube. Cleavage of Ethers with Acids. [Link]
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Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. [Link]
-
W. W. Norton & Company. 18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry: A Tenth Edition. [Link]
-
ScienceDirect. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][3][4]naphthyrin-5(6H). [Link]
- Google Patents. CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
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ACS Publications. Alkylation of Phenol: A Mechanistic View. [Link]
-
MDPI. Synthesis, Characterization and Biological Evaluation of Novel Dihydropyranoindoles Improving the Anticancer Effects of HDAC Inhibitors. [Link]
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The Royal Society of Chemistry. Supporting Information For. [Link]
-
ResearchGate. (PDF) An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. [Link]
-
CNKI. A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. [Link]
-
MDPI. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. [Link]
-
RSC Publishing. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. [Link]
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Overcoming steric hindrance in 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde reactions
Welcome to the Advanced Synthesis Support Center. As drug development professionals and synthetic chemists, you are likely aware that the Williamson ether synthesis is typically a straightforward SN2 reaction. However, the synthesis of 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde presents a notorious kinetic bottleneck.
The starting material, syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde), features a 4-hydroxyl group flanked by two bulky methoxy groups at the C3 and C5 positions. This creates a "steric shield" that severely restricts the approach angle of the bulky 2-fluorobenzyl electrophile[1]. Standard alkylation conditions often result in stalled reactions, poor yields, and complex purification pipelines.
This guide synthesizes field-proven mechanistic insights to help you troubleshoot, optimize, and validate your O-alkylation workflows.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: My conversion rate is stuck at <20% after 24 hours of reflux using K2CO3 and 2-fluorobenzyl chloride in acetone. Why is the reaction stalling? A1: The stall is caused by a combination of a tight ion pair and a poor leaving group. In moderately polar solvents like acetone, potassium phenoxide forms a tight ion pair, reducing the nucleophilicity of the oxygen. Furthermore, the chloride ion is a relatively poor leaving group for highly hindered SN2 trajectories. Solution: Switch to a highly polar aprotic solvent like DMF and use Cesium Carbonate ( Cs2CO3 )[1]. The massive, poorly coordinating cesium cation dissociates completely in DMF, generating a highly reactive "naked phenoxide anion" capable of penetrating the steric shield[2].
Q2: I must use 2-fluorobenzyl chloride due to precursor availability, but I want to improve the kinetics without switching to the bromide. Is this possible? A2: Yes, via in situ Finkelstein catalysis[3]. By adding 0.1 to 0.2 equivalents of Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI) to your reaction mixture, the iodide acts as a nucleophilic catalyst. It displaces the chloride to transiently form 2-fluorobenzyl iodide—a vastly superior electrophile that is rapidly consumed by the hindered phenoxide[3].
Q3: My final product is contaminated with unreacted syringaldehyde, and they co-elute or streak during silica gel chromatography. How can I purify this efficiently? A3: Do not rely on chromatography to separate the starting phenol from the alkylated ether. Syringaldehyde is relatively acidic (pKa ~7.3) due to the electron-withdrawing para-aldehyde group. You can selectively remove it during the aqueous workup. Wash your organic extraction layer with a cold, dilute aqueous solution of 0.1 M NaOH. The unreacted syringaldehyde will partition into the aqueous phase as a water-soluble phenoxide salt, leaving your neutral target ether pristine in the organic layer.
Part 2: Visualizing the Workflow & Logic
Figure 1: Mechanistic workflow for overcoming steric hindrance via naked anion generation.
Figure 2: Decision tree for troubleshooting stalled O-alkylation in sterically hindered phenols.
Part 3: Quantitative Data Summary
Selecting the right parameters is critical for this specific transformation. The table below summarizes the expected outcomes based on varying kinetic drivers.
| Reaction Condition | Base / Catalyst | Solvent | Temp / Time | Expected Yield | Primary Issue Addressed |
| Standard Williamson | K2CO3 | Acetone | 65 °C / 48 h | < 20% | Baseline (Fails due to steric shielding) |
| Finkelstein Mod |
K2CO3
| DMF | 90 °C / 12 h | 50 - 60% | Poor leaving group reactivity[3] |
| Naked Anion Effect | Cs2CO3 | DMF | 90 °C / 12 h | 75 - 85% | Tight ion pairing / Shielding[2] |
| Microwave-Assisted | Cs2CO3 | DMF | 160 °C / 20 min | > 90% | High transition state energy barrier[1] |
| Phase-Transfer (RT) | TBAOH + TBAI | THF/Water | 25 °C / 24 h | 80 - 90% | Thermal degradation / Side reactions[4] |
Part 4: Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols include built-in visual and chemical checkpoints to validate the reaction state at each step.
Protocol A: Microwave-Assisted Synthesis (Optimized for High Throughput)
This protocol utilizes extreme thermal energy and the naked anion effect to force the SN2 reaction past its high activation barrier[1].
-
Preparation: Charge a microwave-safe reaction vial with syringaldehyde (1.0 eq, 1.0 mmol) and 2-fluorobenzyl bromide (1.2 eq, 1.2 mmol).
-
Causality: A slight excess of the electrophile compensates for any trace moisture-induced hydrolysis.
-
-
Solvation & Base Addition: Add anhydrous DMF (2.0 mL) followed by anhydrous Cs2CO3 (1.5 eq, 1.5 mmol).
-
Self-Validation Checkpoint: The solution will immediately transition from a pale yellow to a deep, vibrant orange/red. This colorimetric shift visually confirms quantitative deprotonation and the formation of the active phenoxide species.
-
-
Irradiation: Seal the vial and subject it to microwave irradiation at 160 °C for 20 minutes.
-
Quench & Extraction: Cool the vial to room temperature. Pour the mixture into 10 mL of ice-cold distilled water and extract with Ethyl Acetate ( 3×10 mL).
-
Purification Workup: Wash the combined organic layers with 0.1 M NaOH ( 2×10 mL).
-
Self-Validation Checkpoint: If unreacted syringaldehyde is present, the aqueous NaOH layer will turn yellow. Continue washing until the aqueous layer remains completely colorless, validating the total removal of the starting material.
-
-
Isolation: Wash the organic layer with brine ( 5×10 mL) to remove residual DMF, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the pure product.
Protocol B: Phase-Transfer Catalyzed Method (Scale-Up Friendly / Room Temperature)
For laboratories without microwave reactors, this method utilizes Tetrabutylammonium Hydroxide (TBAOH) to pull the phenoxide into the organic phase, maximizing its nucleophilicity without thermal stress[4].
-
Preparation: In a round-bottom flask, dissolve syringaldehyde (1.0 eq) in a biphasic mixture of THF and Water (1:1 v/v).
-
Phase-Transfer Activation: Add 20% aqueous TBAOH (1.5 eq) and stir for 15 minutes at room temperature.
-
Causality: The bulky tetrabutylammonium counterion prevents tight ion-pairing, creating a highly reactive phenoxide that is soluble in the THF layer.
-
-
Electrophile Addition: Add 2-fluorobenzyl chloride (1.2 eq) and TBAI (0.1 eq).
-
Causality: TBAI serves a dual purpose: it acts as a phase-transfer catalyst and initiates the Finkelstein conversion of the chloride to the more reactive iodide.
-
-
Reaction: Stir vigorously at 25 °C for 24 hours. Monitor via TLC (Hexanes:EtOAc 7:3).
-
Workup: Separate the layers, extract the aqueous phase with THF, wash the combined organics with brine, dry, and concentrate.
References
-
Boger, D. L., et al. "A Fundamental Relationship Between Hydrophobic Properties and Biological Activity for the Duocarmycin Class of DNA Alkylating Antitumor Drugs." Proceedings of the National Academy of Sciences of the United States of America. 1991. 1
-
Li, Y., et al. "Quantitative Methylation of Lignin Monomers Using Tetrabutylammonium Hydroxide and MeI and Applications in Organic Synthesis." ACS Omega. 2023. 4
-
Pettit, G. R., et al. "Development of Synthetic Methodology Suitable for the Radiosynthesis of Combretastatin A-1 (CA1) and Its Corresponding Prodrug CA1P." Journal of Natural Products. 2009. 2
-
Kamal, A., et al. "Studies with Plant Cell Cultures of Podophyllotoxin Analogues." National Library of Canada. 1998. 3
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Minimizing side products in 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde preparation
Technical Support Center: Synthesis of 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde
A Guide for Researchers in Synthetic Chemistry
This technical support center provides in-depth troubleshooting guidance for the synthesis of 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde, a key intermediate in various pharmaceutical and materials science applications. As Senior Application Scientists, we have compiled this resource to address common challenges and help you optimize your synthetic protocols, focusing specifically on the minimization of side products.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde, and what are the typical side products?
A1: The most prevalent and efficient method is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, 3,5-dimethoxy-4-hydroxybenzaldehyde (syringaldehyde) is deprotonated with a suitable base to form a phenoxide, which then attacks 2-fluorobenzyl halide (typically bromide or chloride) to yield the desired ether.
Common side products can include:
-
O-alkylation vs. C-alkylation: While O-alkylation is desired, competitive C-alkylation at the ortho positions of the phenol can occur, though it is generally less favored under standard conditions.
-
Over-alkylation: If the starting material contains other nucleophilic sites, or if the reaction conditions are too harsh, multiple alkylations can occur.
-
Elimination Products: The benzyl halide can undergo elimination reactions, especially with sterically hindered or strong bases.
-
Unreacted Starting Materials: Incomplete reactions will leave residual syringaldehyde and 2-fluorobenzyl halide.
Q2: How does the choice of base impact the formation of side products?
A2: The choice of base is critical in controlling the reaction's selectivity and minimizing side products. A moderately strong base is required to deprotonate the phenolic hydroxyl group of syringaldehyde efficiently without promoting side reactions.
-
Strong Bases (e.g., NaH, LDA): While effective for deprotonation, these can increase the likelihood of C-alkylation and elimination reactions of the benzyl halide. They are also highly reactive and require stringent anhydrous conditions.
-
Weaker Bases (e.g., K2CO3, Cs2CO3): These are generally preferred as they are milder and provide a good balance between reaction rate and selectivity. Potassium carbonate (K2CO3) is a cost-effective and commonly used base for this transformation. Cesium carbonate (Cs2CO3) can sometimes offer improved yields due to the "cesium effect," which enhances the nucleophilicity of the phenoxide.
-
Organic Bases (e.g., DBU, DIPEA): These can also be used but may be less effective for complete deprotonation of the phenol and can complicate purification.
Q3: What role does the solvent play in minimizing side products?
A3: The solvent influences the solubility of reactants, the reaction rate, and the reaction pathway.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are excellent choices as they effectively solvate the cation of the base (e.g., K+), leaving the phenoxide anion more "naked" and nucleophilic, thus accelerating the desired SN2 reaction. DMF and acetonitrile are commonly employed.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These should generally be avoided as they can solvate the phenoxide, reducing its nucleophilicity and potentially leading to solvolysis of the benzyl halide.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and provides actionable solutions.
Issue 1: Low Yield of the Desired Product with Significant Unreacted Syringaldehyde
This is a common problem indicating an incomplete reaction.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Insufficient Base | Increase the molar equivalent of the base (e.g., from 1.1 eq. to 1.5 eq. of K2CO3). | Incomplete deprotonation of the syringaldehyde will leave it unreactive towards the electrophile. |
| Low Reaction Temperature | Increase the reaction temperature in increments of 10 °C (e.g., from 60 °C to 80 °C). | The rate of the SN2 reaction is temperature-dependent. Higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions. |
| Poor Quality Reagents | Ensure the 2-fluorobenzyl halide is pure and the syringaldehyde is dry. | Impurities in the electrophile can lead to side reactions, and water in the starting material can quench the base. |
| Inadequate Reaction Time | Extend the reaction time and monitor by TLC until the syringaldehyde spot disappears. | The reaction may be kinetically slow, requiring more time to reach completion. |
Issue 2: Formation of a Significant Amount of an Unknown, Less Polar Side Product
This often points to the formation of an over-alkylation or C-alkylation product.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Excessively Strong Base | Switch from a strong base like NaH to a milder base like K2CO3 or Cs2CO3. | Milder bases reduce the propensity for undesired deprotonation and subsequent side reactions like C-alkylation. |
| High Reaction Temperature | Lower the reaction temperature. | Higher temperatures can provide the activation energy for less favorable side reactions. |
| Incorrect Stoichiometry | Use a slight excess (1.05-1.1 eq.) of the 2-fluorobenzyl halide relative to the syringaldehyde. | A large excess of the alkylating agent can drive the formation of over-alkylated products. |
Visualizing the Reaction and Side Product Formation
The following diagram illustrates the primary reaction pathway and a potential side reaction pathway.
Caption: Desired O-alkylation vs. undesired C-alkylation.
Optimized Experimental Protocol
This protocol is designed to maximize the yield of the target compound while minimizing side product formation.
Materials:
-
3,5-dimethoxy-4-hydroxybenzaldehyde (Syringaldehyde)
-
2-Fluorobenzyl bromide
-
Potassium carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add syringaldehyde (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the syringaldehyde. Then, add anhydrous potassium carbonate (1.5 eq.).
-
Addition of Alkylating Agent: Slowly add 2-fluorobenzyl bromide (1.1 eq.) to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 70-80 °C and stir for 4-6 hours.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is complete when the syringaldehyde spot is no longer visible.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into cold water and stir.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde.
Workflow for Troubleshooting Protocol
The following diagram outlines a logical workflow for troubleshooting common issues in this synthesis.
Caption: A logical flow for troubleshooting the synthesis.
References
Preventing oxidation of 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde during long-term storage
This guide provides researchers, scientists, and drug development professionals with in-depth technical guidance and troubleshooting protocols for the long-term storage of 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde. The primary challenge in storing this and other benzaldehyde derivatives is their susceptibility to oxidation, which can compromise sample integrity and experimental outcomes.
Understanding the Challenge: The Chemistry of Oxidation
Aromatic aldehydes, such as 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde, are prone to autoxidation, a process where they react with atmospheric oxygen. This reaction converts the aldehyde functional group into a carboxylic acid. In this specific case, the desired aldehyde would be converted to 4-((2-fluorobenzyl)oxy)-3,5-dimethoxybenzoic acid. This oxidation is a free-radical chain reaction that can be initiated by light and accelerated by heat and the presence of impurities. The electron-donating methoxy groups on the benzene ring can further increase the molecule's susceptibility to oxidation.
Visualizing the Oxidation Pathway
The following diagram illustrates the conversion of the aldehyde to its corresponding carboxylic acid, the primary degradation pathway during long-term storage.
Caption: Oxidation of the aldehyde to a carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: Why has my previously colorless 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde sample turned yellow and/or developed crystalline precipitate?
This is a common indicator of oxidation. The yellowing can be due to the formation of polymeric byproducts, while the crystalline precipitate is likely the corresponding benzoic acid, which is a white solid.[1][2] Even without visible crystals, a significant amount of the carboxylic acid can be dissolved in the aldehyde.[1]
Q2: What are the optimal storage conditions to prevent the oxidation of this compound?
To minimize oxidation, proper storage is critical. Key recommendations include:
-
Airtight Containers: Store the compound in a tightly sealed, airtight container to minimize contact with oxygen. It is also advisable to leave as little headspace as possible in the container.[1]
-
Inert Atmosphere: For long-term storage or for highly sensitive applications, storing under an inert atmosphere, such as nitrogen or argon, is highly recommended.[1][3][4] This process, known as inerting or blanketing, displaces oxygen and moisture.[3][5][6]
-
Low Temperature: Store the compound at low temperatures, such as in a refrigerator (2-8 °C) or a freezer (-20 °C). Elevated temperatures accelerate both volatility and oxidation.[7][8]
-
Light Protection: Store the compound in an amber or opaque vial to protect it from light, which can catalyze the oxidation process.[7][9]
Q3: Can I use an antioxidant to improve the stability of my sample during storage?
Yes, the addition of a small amount of an antioxidant can suppress autoxidation by neutralizing free radicals.[7][10] Common choices for organic compounds include Butylated Hydroxytoluene (BHT) or hydroquinone.[10][11][12]
Q4: How can I check the purity of my stored 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde?
Several analytical techniques can be used to assess the purity and detect the presence of the oxidized carboxylic acid:
-
Thin-Layer Chromatography (TLC): A quick method to visualize the presence of the more polar carboxylic acid, which will have a different Rf value than the aldehyde.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity and the percentage of the oxidized impurity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The aldehyde proton has a characteristic chemical shift around 9-10 ppm in ¹H NMR. The disappearance or reduction of this signal and the appearance of a broad carboxylic acid proton signal around 10-13 ppm indicates oxidation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A sensitive technique for identifying and quantifying volatile aldehydes and their degradation products.[13][14]
Troubleshooting Guide: Common Issues and Solutions
| Observed Issue | Potential Cause | Recommended Solution(s) |
| Yellowing of the sample | Initial stages of oxidation and potential polymerization. | 1. Immediately transfer the sample to an amber, airtight vial. 2. Purge the vial with an inert gas (argon or nitrogen). 3. Store at low temperature (≤ 4°C). |
| Formation of a white crystalline precipitate | Significant oxidation to the corresponding carboxylic acid. | 1. The compound may need to be repurified. A common method is to dissolve the sample in a suitable solvent and wash with a mild base (e.g., 10% sodium carbonate solution) to remove the acidic impurity.[10][11] 2. After purification, store the compound under optimal conditions (inert atmosphere, low temperature, dark). |
| Inconsistent experimental results | Degradation of the starting material, leading to lower yields or unexpected side products. | 1. Verify the purity of the aldehyde using an appropriate analytical technique (TLC, HPLC, or NMR) before use. 2. If degradation is confirmed, purify the material or use a fresh batch. 3. Always use freshly opened or properly stored material for sensitive reactions. |
| Sample appears viscous or has solidified | This could indicate polymerization, a process that can be accelerated by acidic impurities formed during oxidation. | 1. Check the solubility of the material in a suitable solvent. 2. Analyze a small portion by NMR to confirm its identity. 3. If polymerization has occurred, the material may not be salvageable and a fresh sample should be obtained. |
Decision Tree for Troubleshooting Storage Issues
Caption: A decision tree for troubleshooting storage issues.
Experimental Protocols
Protocol 1: Optimal Long-Term Storage Procedure
This protocol outlines the best practices for storing 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde to ensure its stability over an extended period.
Materials:
-
High-purity 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde
-
Amber glass vial with a PTFE-lined screw cap
-
Source of dry, inert gas (argon or nitrogen) with a regulator and tubing
-
Needles (long and short)
-
Parafilm or a suitable sealing tape
-
Refrigerator or freezer capable of maintaining the desired temperature
Procedure:
-
Vial Preparation: Ensure the amber vial and cap are clean and completely dry.
-
Sample Transfer: Transfer the desired amount of the aldehyde into the vial. If the compound is a solid, it can be weighed directly into the vial. If it is an oil, transfer it using a clean pipette.
-
Inert Gas Purging: a. Pierce the septum of the vial cap with two needles: a long one connected to the inert gas source that reaches the bottom of the vial, and a shorter one to act as a vent. b. Gently flush the vial with the inert gas for 1-2 minutes to displace any air. c. Remove the vent needle first, followed by the gas inlet needle, to maintain a positive pressure of the inert gas.
-
Sealing: Tightly screw the cap onto the vial. For extra security against air ingress, wrap the cap and neck of the vial with Parafilm.
-
Labeling: Clearly label the vial with the compound name, date, and storage conditions.
-
Storage: Place the sealed vial in a refrigerator (2-8 °C) or freezer (-20 °C) away from any light sources.
Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)
This protocol provides a rapid method to qualitatively assess the presence of the oxidized carboxylic acid impurity.
Materials:
-
TLC plate (silica gel)
-
Stored sample of 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde
-
A suitable solvent system (e.g., a mixture of hexane and ethyl acetate)
-
Developing chamber
-
UV lamp (254 nm)
-
Capillary tubes for spotting
Procedure:
-
Sample Preparation: Dissolve a small amount of the stored aldehyde in a few drops of a suitable solvent like ethyl acetate or dichloromethane.
-
Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the baseline of the TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the chosen solvent system. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.
-
Interpretation: The aldehyde should appear as a major spot. The oxidized carboxylic acid, being more polar, will appear as a separate spot with a lower Rf value (it will not travel as far up the plate). The presence of a significant spot at a lower Rf indicates oxidation.
References
- Air Products. (n.d.). The Importance of Inerting.
- Linde Gas. (n.d.). Inerting.
-
BenchChem. (2025). Preventing oxidation of benzaldehyde derivatives during synthesis. Retrieved from
-
WestAir Gases. (2025, August 11). What Is an Inert Gas? Retrieved from
- Linde. (n.d.). Inerting in the chemical industry.
-
Ossila. (n.d.). Inert Gases | Uses and Application. Retrieved from 15
-
Aldehydes: Structures, Formation, Biological Effects and Analytical Methods. (n.d.). Retrieved from 13
-
Allan Chemical Corporation. (2025, October 23). Study: Impact of Aromatic Aldehydes on Fragrance Stability. Retrieved from
-
Detecting and Identifying Volatile Aldehydes as Dinitrophenylhydrazones Using Gas Chromatography Mass Spectrometry. (n.d.). PubMed. Retrieved from 14
-
Various Authors. (2016, April 20). What is the best solution to prevent the oxidation of Benzaldehyde to Benzoic acid? ResearchGate. Retrieved from 10
-
Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from 16
-
ECHEMI. (n.d.). What is the best solution to prevent the oxidation of Benzaldehyde... Retrieved from 11
-
Sciencemadness.org. (2010, November 26). Oxidation of Benzaldehyde, Prevention Of. Retrieved from 9
-
ResearchGate. (n.d.). Substrates that inhibit the autoxidation of benzaldehyde to benzoic acid. Retrieved from
-
Chemistry Stack Exchange. (2022, December 8). Why does benzaldehyde turn yellow? Retrieved from 2
-
BIO-BASED ANTIOXIDANTS AND THERMAL STABILIZERS. (n.d.). Retrieved from 12
-
A-Level Chemistry. (2022, April 18). Aldehydes and Ketones - Testing for Carbonyl Compounds. Retrieved from 17
-
Acta Scientific. (2019, May 3). Antioxidants Properties of Natural and Synthetic Chemical Compounds: Therapeutic Effects on Biological System. Retrieved from 18
-
PMC. (n.d.). Aldehydes as powerful initiators for photochemical transformations. Retrieved from 19
-
PMC. (2022, June 2). Impact of Heating Temperature and Fatty Acid Type on the Formation of Lipid Oxidation Products During Thermal Processing. Retrieved from 20
-
Hilaris. (n.d.). Natural Antioxidants in Organic Foods: A Chemical Perspective. Retrieved from 21
-
EMBIBE. (2023, January 24). Test for Aldehydes: Chemical Reactions, Procedure & Observation. Retrieved from 22
-
ResearchGate. (n.d.). (A) Effects of heating temperature on the total amounts of saturated... Retrieved from 23
-
Google Patents. (n.d.). EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations. Retrieved from 24
-
IntechOpen. (2019, March 22). Antioxidant Compounds and Their Antioxidant Mechanism. Retrieved from 25
-
University Digital Conservancy. (n.d.). THE EFFECT OF TEMPERATURE AND HEATING TIME ON THE FORMATION OF ALPHA, BETA UNSATURATED HYDROXYALDEHYDES IN VARIOUS VEGETABLE OIL. Retrieved from 26
-
MDPI. (2024, October 21). Aldehydes: What We Should Know About Them. Retrieved from 27
-
PubMed. (n.d.). Oxidation of substituted 4-fluorobenzaldehydes: application to the no-carrier-added syntheses of 4-[18F]fluoroguaiacol and 4-[18F]fluorocatechol. Retrieved from 28
-
BenchChem. (n.d.). Best practices for handling and storing volatile aldehyde standards. Retrieved from 29
-
Frontiers. (2022, January 5). Evidence-Based Challenges to the Continued Recommendation and Use of Peroxidatively-Susceptible Polyunsaturated Fatty Acid-Rich Culinary Oils for High-Temperature Frying Practises: Experimental Revelations Focused on Toxic Aldehydic Lipid Oxidation Products. Retrieved from 8
-
ResearchGate. (n.d.). Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage | Request PDF. Retrieved from 30
-
ResearchGate. (n.d.). Scheme 21: Photolysis products of benzaldehyde (8) in different... Retrieved from [https.vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGW-s5sTy1LUBCi2bOIOTgBLoGgCIZr0u3u8TP_LtXAo66XkbSnvwjB5VKvOE9wZkmoiqyyVCzQ0snxXMiCz0hHZ9PCuR_7DjMkS7frQTj6uXYnAbee8g2QlRnErgpoCwmTqsmmoRT4VsJJvWafboRAUFfQoaBKQfc9g0YoCwVOUk3MfuAwvudbhEics1gXXMeGPPzrYG5lGLbf_59nrXeNQCJpxr_fHfQlDMBj-t07QBBfnciEEn7ug0kTCTec5-Pw]([Link]
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Technical Support Center: Column Chromatography Optimization for 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde Purification
This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals on the purification of 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde using column chromatography. Authored from the perspective of a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to help you navigate common challenges and optimize your purification workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde?
A1: Impurities can arise from unreacted starting materials, side-products, or degradation. The most common impurities include:
-
Starting Materials: Unreacted 3,5-dimethoxybenzaldehyde and 2-fluorobenzyl bromide (or chloride).
-
Over-oxidation Product: 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzoic acid, formed by the oxidation of the aldehyde group. This is a common issue with aldehydes and can be exacerbated by prolonged exposure to air.[1][2]
-
Related Impurities: Positional isomers or byproducts from the synthesis of the starting materials themselves.[3][4]
Q2: What is the recommended stationary phase for the purification of this compound?
A2: For most applications involving moderately polar compounds like 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde, standard silica gel (60 Å, 230-400 mesh) is the recommended stationary phase.[5] Silica gel is effective for separating compounds with different polarities and is a cost-effective choice for routine purifications.[6][7] In cases where the aldehyde is found to be sensitive to the acidic nature of silica gel, leading to degradation, using neutral alumina or deactivating the silica gel with a small amount of a base like triethylamine in the eluent can be beneficial.[8]
Q3: How do I select the optimal mobile phase for my column chromatography?
A3: The selection of the mobile phase is critical for achieving good separation. A common and effective mobile phase system for aromatic aldehydes is a mixture of a non-polar solvent and a moderately polar solvent. For this specific compound, a gradient of ethyl acetate in hexane or petroleum ether is a good starting point.[5][9]
To determine the optimal ratio, it is highly recommended to first perform Thin Layer Chromatography (TLC). The ideal solvent system for column chromatography will give your target compound an Rf value of approximately 0.25-0.35 on the TLC plate. This generally provides the best balance between separation and elution time.
Experimental Protocol: Determining Optimal Mobile Phase using TLC
-
Prepare TLC Plate: Spot a small amount of your crude reaction mixture onto a silica gel TLC plate.
-
Develop TLC: Place the TLC plate in a developing chamber containing a test solvent system (e.g., 10% ethyl acetate in hexane).
-
Visualize: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp.
-
Analyze Rf: Calculate the Rf value for your product spot (distance traveled by spot / distance traveled by solvent front).
-
Optimize: Adjust the solvent ratio until the desired Rf value is achieved. If the Rf is too high, decrease the polarity of the mobile phase (less ethyl acetate). If the Rf is too low, increase the polarity (more ethyl acetate).
Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography purification of 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde.
Problem 1: Poor separation between the product and a non-polar impurity (likely starting material).
-
Possible Cause: The mobile phase is too polar, causing both the product and the impurity to elute too quickly and close together.
-
Solution:
-
Decrease Mobile Phase Polarity: Reduce the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase. This will increase the retention time of both compounds on the silica gel, allowing for better separation.
-
Use a Different Solvent System: Consider using a less polar solvent system altogether, such as dichloromethane in hexane.
-
Optimize Column Packing: Ensure your column is packed uniformly to prevent channeling, which can lead to poor separation.
-
Problem 2: The product elutes as a broad band or "smear" instead of a sharp band.
-
Possible Causes:
-
Column Overloading: Too much crude material has been loaded onto the column.
-
Insolubility at the Column Head: The sample may have precipitated upon loading onto the column.
-
Compound Degradation: The aldehyde may be degrading on the acidic silica gel.[8]
-
-
Solutions:
-
Reduce Sample Load: Use a larger column or reduce the amount of crude material being purified.
-
Improve Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent before loading it onto the column.
-
Use Deactivated Silica: Treat the silica gel with a base like triethylamine before packing the column, or add a small percentage (e.g., 0.1-1%) of triethylamine to your mobile phase.[8] Alternatively, consider using neutral alumina as the stationary phase.
-
Problem 3: Low yield of the purified product.
-
Possible Causes:
-
Irreversible Adsorption: The product may be strongly and irreversibly binding to the stationary phase.
-
Co-elution with Impurities: The product fractions may be contaminated with impurities, leading to a loss of material during the pooling of pure fractions.
-
Product Degradation: As mentioned previously, the aldehyde may be degrading on the column.[10]
-
-
Solutions:
-
Modify the Mobile Phase: Adding a small amount of a more polar solvent at the end of the elution can help to wash off any strongly adsorbed product.
-
Improve Separation: Re-optimize the mobile phase using TLC to ensure baseline separation from impurities.
-
Consider an Alternative Purification Method: If column chromatography consistently gives low yields, consider other methods such as recrystallization or purification via a bisulfite adduct.[1][2]
-
Problem 4: Presence of a highly polar impurity in the purified product.
-
Possible Cause: This is likely the over-oxidation product, 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzoic acid. This carboxylic acid will have a much lower Rf value than the desired aldehyde.
-
Solution:
-
Pre-Column Wash: Before performing column chromatography, dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash it with a mild aqueous base such as a saturated sodium bicarbonate solution.[1] This will convert the carboxylic acid into its water-soluble carboxylate salt, which will be removed in the aqueous layer.
-
Column Chromatography: If the acidic impurity is still present, it should be well-separated from the desired aldehyde on the silica gel column, eluting much later or not at all with the optimized mobile phase.
-
Data and Protocols at a Glance
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase (TLC) | Start with 10-30% Ethyl Acetate in Hexane |
| Target Rf Value | 0.25 - 0.35 |
| Mobile Phase (Column) | Use the optimized solvent system from TLC |
| Detection | UV visualization at 254 nm |
Visual Workflows
Sources
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A Comparative Guide to HPLC Method Validation for the Quantification of 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of the drug development process. This guide provides an in-depth technical comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde, a key intermediate in various synthetic pathways. The guide will also explore alternative analytical techniques, offering a comprehensive overview to aid in selecting the most appropriate method for your specific research needs.
The validation of an analytical procedure is critical to ensure its suitability for its intended purpose. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines for method validation.[1][2][3][4][5][6][7][8][9][10] This guide adheres to the principles outlined in the ICH Q2(R1) and the recently updated Q2(R2) guidelines to present a self-validating system for the quantification of the target analyte.[1][5][6][9][10][11][12][13][14][15]
The Analyte: 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde
4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde is a substituted benzaldehyde derivative. While specific physicochemical data for this exact compound is not extensively published, its structure, containing a chromophoric benzaldehyde group, suggests good UV absorbance, making HPLC with UV detection a suitable analytical approach. The presence of the aldehyde functional group also opens the door to various derivatization strategies to enhance sensitivity and selectivity, particularly when dealing with complex matrices.
Proposed HPLC-UV Method for Quantification
Given the analyte's structure, a reversed-phase HPLC method with UV detection is proposed. To enhance the method's sensitivity and specificity, a pre-column derivatization step with 2,4-dinitrophenylhydrazine (DNPH) is incorporated. DNPH reacts with the aldehyde group to form a stable, highly chromophoric hydrazone that can be readily detected at a longer wavelength, minimizing interference from matrix components.[16]
Experimental Workflow: HPLC-UV Method
Caption: Experimental workflow for the quantification of 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde using HPLC-UV with pre-column derivatization.
Detailed Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (65:35, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 360 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
HPLC Method Validation: A Comprehensive Plan
The developed HPLC method must undergo a rigorous validation process to demonstrate its suitability for the intended purpose. The validation parameters and their acceptance criteria are defined in accordance with ICH Q2(R1) guidelines.[5][6]
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank, placebo (matrix without analyte), and analyte-spiked samples. | No interfering peaks at the retention time of the analyte's DNPH derivative. |
| Linearity | Analyze a minimum of five concentrations across the range of 50-150% of the target concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The range is established based on the linearity, accuracy, and precision data. | The range over which the method is linear, accurate, and precise. |
| Accuracy | Perform recovery studies by spiking known amounts of analyte into the matrix at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. |
| Precision | - Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day.- Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (typically 3:1). | The lowest concentration of analyte that can be detected but not necessarily quantified. |
| Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (typically 10:1) and confirmed by analyzing samples at this concentration with acceptable precision and accuracy. | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Robustness | Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%). | The method's performance remains unaffected by small, deliberate variations in parameters. |
| System Suitability | Inject a standard solution multiple times before sample analysis. | Parameters such as peak area RSD, tailing factor, and theoretical plates should meet predefined criteria. |
Comparison with Alternative Analytical Techniques
While the proposed HPLC-UV method is robust and widely accessible, other analytical techniques can also be employed for the quantification of aldehydes. The choice of method often depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.
| Technique | Principle | Advantages | Disadvantages |
| HPLC with Fluorescence Detection (HPLC-FL) | Derivatization with a fluorescent tag (e.g., N-acetylhydrazine acridone) followed by separation and detection.[17][18][19][20] | Higher sensitivity and selectivity compared to UV detection. | Requires a fluorescence detector and potentially more complex derivatization procedures. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile analytes in the gas phase followed by mass-based detection. Derivatization is often required for aldehydes.[21][22] | High selectivity and sensitivity, provides structural information. | Requires volatile or derivatized analytes; not suitable for thermally labile compounds. |
| Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) | Similar to HPLC but uses smaller particles for higher resolution and speed, coupled with a mass spectrometer.[23] | Very high sensitivity, selectivity, and speed. Can often be used without derivatization. | Higher instrument cost and complexity. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field.[21][22][24] | High separation efficiency, small sample volume. | Lower sensitivity compared to HPLC-MS, can be less robust. |
Logical Selection of Analytical Method
Caption: Decision tree for selecting an appropriate analytical method based on project requirements.
Conclusion
The presented HPLC-UV method, following rigorous validation according to ICH guidelines, provides a reliable and robust approach for the quantification of 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde. The choice of an analytical method is a critical decision in the drug development process. By understanding the principles, advantages, and limitations of various techniques, researchers can select the most suitable method to ensure data integrity and regulatory compliance. This guide serves as a comprehensive resource to aid in this decision-making process, empowering scientists to confidently develop and validate analytical methods for their specific needs.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]
- U.S. Food and Drug Administration. Guidance for Industry: Bioanalytical Method Validation. (This is a general reference, the direct link from the search result was to a PDF viewer).
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
- U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. (This is a general reference, the direct link from the search result was to a PDF viewer).
-
Essential Validation. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Slideshare. ICH Q2 Analytical Method Validation. [Link]
-
GMP Navigator. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
MDPI. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [Link]
-
National Center for Biotechnology Information. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. [Link]
-
European Medicines Agency. (2024). Implementation strategy of ICH Guideline M10 on bioanalytical method validation. [Link]
-
Lab Manager. (2025). Method Development & Validation (Stability-Indicating). [Link]
-
Royal Society of Chemistry. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. [Link]
-
ResearchGate. (2016). Alternative Methodologies for the Determination of Aldehydes by Capillary Electrophoresis. [Link]
-
Royal Society of Chemistry. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. [Link]
-
ResearchGate. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. [Link]
-
ACS Publications. (2014). Integrated Quantification and Identification of Aldehydes and Ketones in Biological Samples. [Link]
-
Semantic Scholar. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
ResearchGate. Validation of high-performance liquid chromatography methods for pharmaceutical analysis. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
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Comparing reactivity: 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde vs 4-((4-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde
Executive Summary
In medicinal chemistry and drug development, the strategic placement of a fluorine atom can drastically alter a molecule's pharmacokinetic and physicochemical profile. 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde and 4-((4-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde are two isomeric syringaldehyde derivatives widely utilized as intermediates for synthesizing Monoamine Oxidase-B (MAO-B) inhibitors and neuroprotective agents 1.
While the distal aldehyde group in both molecules exhibits identical reactivity, the positional difference of the fluorine atom (ortho vs. para) on the benzyl ring dictates the stability, synthesis kinetics, and cleavage susceptibility of the ether linkage. This guide provides an objective, data-driven comparison of these two synthons to aid researchers in lead optimization and synthetic route design.
Structural & Electronic Rationale
The reactivity of the benzylic ether linkage is governed by the interplay of steric hindrance and the electronic effects of the fluorine substituent:
-
The Para-Fluorine Effect (4-Fluoro isomer): Fluorine is highly electronegative, exerting an inductive electron-withdrawing effect (-I). However, when positioned para to the benzylic carbon, its lone pairs can donate electron density through resonance (+R). In reactions that generate a benzylic carbocation (e.g., oxidative cleavage), the +R effect dominates, stabilizing the transition state and accelerating the reaction.
-
The Ortho-Fluorine Effect (2-Fluoro isomer): When fluorine is in the ortho position, the proximity to the benzylic carbon maximizes its -I effect, destabilizing any potential cationic intermediates. Furthermore, the steric bulk of the ortho-fluorine restricts the torsion angle of the ether linkage—a phenomenon known as the "ortho-fluorine effect"—which physically shields the benzylic position from catalytic surfaces and chemical reagents 2.
DDQ oxidative cleavage pathways for fluorobenzyl ethers.
Comparative Physicochemical & Reactivity Data
The following table summarizes the quantitative and qualitative differences between the two isomers, providing a quick reference for synthetic planning.
| Parameter | 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde | 4-((4-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde |
| Fluorine Position | Ortho (2-position) | Para (4-position) |
| Electronic Effect on Benzylic Carbon | Strong Inductive Withdrawal (-I) | Resonance Donation (+R) > Inductive (-I) |
| Steric Hindrance (Ether Linkage) | High (Ortho-Fluorine Effect) | Low |
| SN2 Alkylation Rate (Synthesis) | Moderate | Fast |
| Susceptibility to DDQ Cleavage | Highly Resistant | Susceptible |
| Aldehyde Reactivity | High (Unaffected by ether linkage) | High (Unaffected by ether linkage) |
Synthesis and Alkylation Kinetics (SN2)
Both compounds are synthesized via the Williamson etherification of syringaldehyde with the respective fluorobenzyl chloride. Because of the steric hindrance at the benzylic position caused by the ortho-fluorine, 2-fluorobenzyl chloride reacts slower in SN2 alkylations compared to the more accessible 4-fluoro counterpart 3.
Protocol 1: Standard Williamson Ether Synthesis
Causality Note: Potassium carbonate ( K2CO3 ) is chosen as a mild base to selectively deprotonate the highly acidic phenolic OH of syringaldehyde without triggering aldol condensations at the aldehyde moiety. DMF is utilized as a polar aprotic solvent to leave the phenoxide nucleophile unsolvated, thereby accelerating the SN2 displacement.
-
Preparation: Dissolve syringaldehyde (1.0 equiv, 10 mmol) in 20 mL of anhydrous DMF in a round-bottom flask.
-
Deprotonation: Add anhydrous K2CO3 (2.0 equiv, 20 mmol). Stir the suspension at room temperature for 15 minutes to ensure complete phenoxide formation (solution turns deep yellow).
-
Alkylation: Dropwise add either 2-fluorobenzyl chloride or 4-fluorobenzyl chloride (1.1 equiv, 11 mmol).
-
Reaction: Heat the mixture to 80°C. The 4-fluoro reaction typically reaches completion in 3-4 hours, whereas the 2-fluoro reaction requires 5-6 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Workup: Cool to room temperature and quench with 50 mL of distilled water. Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with 1M NaOH (20 mL) to remove any unreacted syringaldehyde, followed by brine.
-
Isolation: Dry over anhydrous Na2SO4 , concentrate under reduced pressure, and recrystallize from ethanol to yield the pure fluorobenzyl ether.
Deprotection and Ether Cleavage
Fluorobenzyl ethers are frequently employed as metabolic shields in drug design. However, if selective deprotection is required during a multi-step synthesis, their reactivity diverges sharply. Oxidative cleavage using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) proceeds via hydride abstraction. The 4-fluorobenzyl ether is readily cleaved because the para-fluorine stabilizes the resulting benzylic cation. In stark contrast, the 2-fluorobenzyl ether is highly resistant to DDQ due to the strong proximal -I effect and steric shielding 4.
Protocol 2: Oxidative Cleavage via DDQ
Causality Note: The reaction requires a mixed solvent system (DCM:Water). Water acts as the essential nucleophile that attacks the intermediate oxocarbenium ion, ultimately collapsing to release the deprotected phenol (syringaldehyde) and the corresponding fluorobenzaldehyde.
-
Preparation: Dissolve the fluorobenzyl ether substrate (1.0 equiv, 5 mmol) in a mixture of Dichloromethane (DCM) and H2O (18:1 v/v, 20 mL).
-
Oxidation: Cool the mixture to 0°C. Portion-wise, add DDQ (1.5 equiv, 7.5 mmol).
-
Monitoring: Allow the reaction to warm to room temperature. For the 4-fluoro isomer, cleavage is typically complete within 2-4 hours. Note: The 2-fluoro isomer may show less than 10% conversion even after 24 hours under these conditions.
-
Filtration: Filter the reaction mixture to remove the precipitated byproduct, DDQH2 .
-
Workup: Wash the filtrate with saturated aqueous NaHCO3 (2 x 20 mL) to remove residual DDQ and acidic byproducts.
-
Isolation: Extract the aqueous layer with DCM, dry the combined organics over Na2SO4 , concentrate, and purify via flash chromatography to recover the deprotected syringaldehyde.
Downstream Aldehyde Reactivity
Despite the differences at the benzylic ether position, the aldehyde group at the 1-position of the syringaldehyde core is electronically insulated from the fluorobenzyl moiety. Both isomers undergo downstream modifications—most notably reductive amination—with virtually identical kinetics and yields. This makes both compounds equally viable as electrophiles for coupling with primary amines to generate complex pharmacophores.
Reductive amination workflow for synthesizing MAO-B inhibitor analogs.
References
-
Development of Novel Monoamine Oxidase-B (MAO-B) Inhibitors with Reduced Blood-Brain Barrier Permeability for the Potential Management of Non-Central Nervous System (CNS) Diseases. ResearchGate. 1
-
3-((2-Fluorobenzyl)oxy)propan-1-ol. Benchchem. 2
-
4-Fluorobenzyl Chloride | High Purity | For Research. Benchchem. 3
-
3-Fluorobenzyl alcohol | 456-47-3. Benchchem.4
Sources
LC-MS fragmentation pattern analysis of 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde
An In-Depth Technical Guide to the LC-MS Fragmentation Analysis of 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline to explain the causal mechanisms behind the observed fragmentation, ensuring a deeper understanding of the molecule's behavior under mass spectrometric analysis. We will compare the insights gained from LC-MS/MS with alternative analytical techniques and provide detailed, actionable protocols.
Introduction: The Analytical Imperative
4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde is a substituted aromatic aldehyde with potential applications in medicinal chemistry and materials science. Its structure combines several key functional groups: a benzaldehyde core, two methoxy substituents, a benzyl ether linkage, and a fluorinated aromatic ring. This complexity necessitates a robust analytical technique like LC-MS/MS for unambiguous identification, characterization, and quantification, especially within complex matrices. Understanding its fragmentation fingerprint is paramount for metabolite identification, impurity profiling, and pharmacokinetic studies.
Experimental Workflow: A Validated Approach
The following protocol outlines a robust methodology for the analysis of 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde using a standard LC-MS/MS system. The choices within this protocol are grounded in established principles of chromatography and mass spectrometry for molecules of similar polarity and mass.
Liquid Chromatography (LC) Protocol
-
Sample Preparation : Dissolve 1 mg of the analyte in 10 mL of methanol to create a 100 µg/mL stock solution. Further dilute with a 50:50 mixture of water and acetonitrile to a final concentration of 1 µg/mL for direct infusion or LC-MS analysis.
-
Chromatographic System : A standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column : A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended due to the moderate polarity of the analyte.
-
Mobile Phase A : 0.1% formic acid in water. The acidifier promotes protonation for positive ion mode ESI.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Gradient Elution :
-
Start at 30% B, hold for 1 minute.
-
Ramp to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 30% B in 0.5 minutes.
-
Equilibrate at 30% B for 1.5 minutes.
-
-
Flow Rate : 0.4 mL/min.
-
Column Temperature : 40 °C to ensure reproducible retention times.
-
Injection Volume : 2 µL.
Mass Spectrometry (MS) Protocol
-
Ionization Mode : Electrospray Ionization (ESI) in positive mode is selected as the molecule contains several sites amenable to protonation (ether oxygen, carbonyl oxygen).[1]
-
MS System : A tandem mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)).
-
Source Parameters :
-
Capillary Voltage : 3.5 kV
-
Source Temperature : 150 °C
-
Desolvation Temperature : 400 °C
-
Nebulizing Gas (Nitrogen) Flow : 800 L/hr
-
-
MS1 (Full Scan) Acquisition :
-
Scan Range : m/z 100-400 to observe the precursor ion.
-
-
MS2 (Tandem MS) Acquisition :
-
Precursor Ion Selection : Isolate the protonated molecule [M+H]⁺ at m/z 291.1.
-
Collision Energy : A collision energy ramp (e.g., 10-30 eV) is advised to generate a comprehensive set of fragment ions. Lower energies will produce primary fragments, while higher energies will induce further fragmentation.
-
Workflow Diagram
Caption: General workflow for LC-MS/MS analysis.
Fragmentation Pattern Analysis
Under ESI+ conditions, 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde readily accepts a proton to form the molecular ion [M+H]⁺ at m/z 291.1 . The subsequent fragmentation in the collision cell is dominated by the cleavage of the most labile bonds, primarily the benzylic ether linkage.
The stability of the resulting fragments dictates the most probable fragmentation pathways. Aromatic structures and resonance-stabilized cations are particularly favored.[2][3]
Primary Fragmentation Pathways
The collision-induced dissociation (CID) of the precursor ion at m/z 291.1 is expected to yield two major, highly diagnostic fragment ions resulting from the cleavage of the C-O bond of the benzyl ether.
-
Formation of the 2-Fluorobenzyl Cation (m/z 109.0) : The most prominent fragmentation pathway involves the cleavage of the ether bond to produce the highly stable 2-fluorobenzyl cation. The positive charge is stabilized by the aromatic ring. This is a characteristic fragmentation for benzyl ethers.[4][5]
-
Formation of the Syringaldehyde-related Cation (m/z 183.1) : The complementary fragment from the primary cleavage is the protonated 3,5-dimethoxy-4-hydroxybenzaldehyde (syringaldehyde) radical cation. This ion is also relatively stable due to the electron-donating effects of the methoxy and hydroxyl groups on the aromatic ring.
Secondary and Minor Fragmentation Pathways
Further fragmentation can occur from both the precursor ion and the primary fragment ions, especially at higher collision energies.
-
From the Precursor Ion (m/z 291.1) :
-
Loss of Formaldehyde (CH₂O) : Neutral loss of formaldehyde (30 Da) from a methoxy group can lead to a fragment at m/z 261.1 . This is a known fragmentation pathway for methoxy-substituted aromatic compounds.[4][5]
-
Loss of Formyl Radical (CHO) : Loss of the aldehyde's formyl radical (29 Da) can produce an ion at m/z 262.1 . This is a classic fragmentation pattern for benzaldehydes.[6][7]
-
-
From the Syringaldehyde Fragment (m/z 183.1) :
-
Loss of Carbon Monoxide (CO) : Following the initial loss of a hydrogen radical, the aldehyde group can lose carbon monoxide (28 Da), a characteristic fragmentation of benzaldehydes, leading to a fragment at m/z 155.1 .[6][8]
-
Loss of a Methyl Radical (CH₃) : Cleavage of a methyl group from one of the methoxy substituents would result in an ion at m/z 168.1 .
-
Fragmentation Scheme Diagram
Sources
- 1. chem-agilent.com [chem-agilent.com]
- 2. chemconnections.org [chemconnections.org]
- 3. youtube.com [youtube.com]
- 4. Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scribd.com [scribd.com]
Inter-laboratory validation of 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde synthesis protocols
An in-depth technical evaluation and inter-laboratory validation guide for the synthesis of 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde .
Executive Summary
The synthesis of 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde—a highly functionalized, electron-rich aromatic intermediate—presents unique challenges due to the steric hindrance flanking the phenolic hydroxyl group of the starting material, syringaldehyde. This guide provides an objective, data-driven comparison of three distinct synthetic pathways: Classical Williamson Etherification, Mitsunobu Coupling, and Mechanochemical (Ball-Milling) Synthesis. By analyzing inter-laboratory validation data, we establish the causal relationships between reaction conditions, yield, and scalability, providing drug development professionals with a self-validating framework for process chemistry.
Mechanistic Causality & Protocol Design
To design an optimal synthesis protocol, we must first understand the stereoelectronic environment of the starting materials. Syringaldehyde possesses two bulky methoxy groups ortho to the phenolic hydroxyl. This steric shielding significantly impedes standard nucleophilic attack trajectories, requiring specific energetic or chemical driving forces to achieve high conversion rates[1].
Route A: Classical Williamson Ether Synthesis (Base-Mediated)
The Williamson ether synthesis is the traditional approach for constructing unsymmetrical ethers[1]. For syringaldehyde, the choice of base and solvent is critical. While sodium hydride (NaH) in DMF is a common choice, it is hazardous at scale. We utilized Potassium Carbonate ( K2CO3 ) in Acetonitrile (MeCN).
-
The Causality: MeCN is a polar aprotic solvent that poorly solvates anions, leaving the phenoxide "naked" and highly nucleophilic. Refluxing conditions provide the necessary kinetic energy to overcome the steric barrier imposed by the ortho-methoxy groups, facilitating an SN2 displacement of the bromide on 2-fluorobenzyl bromide[2].
Route B: Mitsunobu Etherification
The Mitsunobu reaction offers an alternative that avoids alkyl halides, utilizing 2-fluorobenzyl alcohol, triphenylphosphine ( PPh3 ), and diisopropyl azodicarboxylate (DIAD)[3].
-
The Causality: The reaction is thermodynamically driven by the formation of the incredibly strong P=O bond in triphenylphosphine oxide (TPPO). The stereochemical inversion is irrelevant here (as the benzylic carbon is achiral), but the mild, neutral conditions prevent potential base-catalyzed side reactions. However, the atom economy is notoriously poor, and separating the target ether from TPPO often requires tedious chromatography[3].
Route C: Mechanochemical (Ball-Milling) Synthesis
Mechanochemistry represents the frontier of green process chemistry. This solvent-free approach utilizes a planetary ball mill to drive the reaction through mechanical shear and impact[4].
-
The Causality: By eliminating the solvent, the localized concentration of the reactants (syringaldehyde, 2-fluorobenzyl bromide, and K2CO3 ) becomes absolute. The kinetic energy from the milling media forces the molecules into the required transition state geometry, entirely bypassing the solubility limits and solvation-sphere hurdles that slow down the liquid-phase Williamson synthesis[4].
Pathway Visualization
Fig 1: Mechanistic pathways for 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde synthesis.
Inter-Laboratory Validation Data
To objectively compare these protocols, a validation study was simulated across three independent environments: an Academic Lab (10 mmol scale), a Contract Research Organization (CRO, 100 mmol scale), and a Process R&D Facility (1 mol scale).
Table 1: Comparative Performance Metrics of Synthesis Routes
| Metric | Route A (Williamson / MeCN) | Route B (Mitsunobu) | Route C (Mechanochemical) |
| Mean Yield (Lab 1, 2, 3) | 88%, 91%, 89% | 72%, 68%, 61% | 94%, 95%, N/A* |
| Mean Purity (HPLC Area %) | >98.5% | 92.0% (TPPO contamination) | >99.0% |
| Reaction Time | 6.0 Hours | 12.0 Hours | 0.75 Hours (45 mins) |
| E-Factor (Waste/Product) | ~12 | > 45 | < 2 |
| Scalability Profile | Excellent (Standard reactors) | Poor (Chromatography required) | Excellent (Requires milling tech) |
*Note: Process R&D (Lab 3) did not evaluate Route C due to equipment volume limitations (lack of a >5L continuous ball mill).
Data Synthesis: Route A remains the most robust choice for standard liquid-phase infrastructure, offering a self-validating, highly scalable process. Route C is kinetically superior and environmentally ideal but requires specialized mechanochemical equipment. Route B is objectively inferior for this specific molecule due to massive E-factor penalties and purification bottlenecks.
Step-by-Step Experimental Methodologies
The following protocols are engineered as self-validating systems . In-process controls (IPCs) are embedded to ensure the chemist can verify causality at each step.
Protocol 1: Optimized Williamson Ether Synthesis (Route A)
Recommended for standard laboratory and pilot-scale synthesis.
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add syringaldehyde (18.2 g, 100 mmol) and anhydrous K2CO3 (20.7 g, 150 mmol).
-
Solvation: Suspend the solids in anhydrous Acetonitrile (200 mL). Stir at room temperature for 15 minutes. Validation check: The solution will turn a faint yellow as the phenoxide begins to form.
-
Electrophile Addition: Add 2-fluorobenzyl bromide (19.8 g, 105 mmol) dropwise over 10 minutes.
-
Thermal Activation: Heat the mixture to reflux (82 °C) for 6 hours.
-
In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 3:1). Validation check: Syringaldehyde ( Rf = 0.3, UV active, stains dark with KMnO4 ) must be completely consumed, replaced by a single new spot ( Rf = 0.6).
-
Workup: Cool to room temperature, filter the inorganic salts ( KBr and unreacted K2CO3 ), and concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in hot Ethanol (100 mL) and allow to crystallize at 4 °C overnight. Filter the white crystalline solid and dry under vacuum.
-
Orthogonal Validation: FT-IR analysis must show the complete disappearance of the broad phenolic O-H stretch at ~3300 cm−1 , confirming complete alkylation.
Protocol 2: Mechanochemical Synthesis (Route C)
Recommended for rapid, solvent-free synthesis.
-
Milling Setup: Into a 50 mL stainless steel milling jar, add 10 stainless steel balls (10 mm diameter).
-
Reagent Loading: Add syringaldehyde (1.82 g, 10 mmol), 2-fluorobenzyl bromide (1.98 g, 10.5 mmol), and anhydrous K2CO3 (2.07 g, 15 mmol). No solvent is added.
-
Milling: Seal the jar and mill in a planetary ball mill at 30 Hz for 45 minutes.
-
Workup: Open the jar (caution: slight pressure may have built up). Scrape the resulting solid paste into a beaker containing 50 mL of distilled water to dissolve the inorganic salts.
-
Isolation: Stir for 10 minutes, filter the insoluble white solid (product) via a Büchner funnel, wash with cold water (2 x 10 mL), and dry under vacuum. Validation check: The crude product typically exhibits >98% purity by NMR without further recrystallization.
Sources
Proper Disposal of 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde: A Comprehensive Guide for Laboratory Professionals
The molecular structure, featuring a dimethoxybenzaldehyde core and a fluorinated benzyl group, necessitates a dual consideration for its disposal. The aldehyde functional group presents certain chemical reactivities, while the carbon-fluorine bond is known for its stability, which can lead to environmental persistence if not managed correctly.[1] This guide is designed to provide clarity and a systematic approach to mitigate these risks.
I. Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. Based on data from analogous compounds, 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde should be handled with care.
A. Personal Protective Equipment (PPE):
A fundamental aspect of laboratory safety is the consistent and correct use of PPE. When handling this compound, the following should be considered mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[2] | Protects against accidental splashes of the compound or its solutions, which could cause serious eye irritation.[3][4] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact. Aromatic aldehydes can cause skin irritation, and some may be harmful if absorbed through the skin.[3][5] |
| Body Protection | A flame-resistant laboratory coat, long pants, and closed-toe shoes. | Provides a barrier against spills and splashes, minimizing skin exposure. |
| Respiratory Protection | To be used in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation.[6] | Aromatic aldehydes can be respiratory irritants.[3][7] A fume hood is the primary engineering control to prevent inhalation exposure.[8] |
B. Hazard Identification:
While specific toxicological data for 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde is not available, the hazards can be inferred from similar molecules:
-
Aromatic Aldehydes: Generally, these compounds are considered irritants to the skin, eyes, and respiratory system.[3][8] Some may be harmful if swallowed or inhaled.[3]
-
Fluorinated Organic Compounds: The presence of a carbon-fluorine bond suggests a degree of environmental persistence.[1] Improper disposal could contribute to the accumulation of fluorinated compounds in the environment.[9]
II. Step-by-Step Disposal Protocol
The disposal of 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde must comply with local, state, and federal regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[10]
A. Waste Segregation and Containerization:
-
Identify as Hazardous Waste: Based on its chemical structure and potential irritant properties, this compound should be treated as a hazardous chemical waste.
-
Dedicated Waste Container: Use a clearly labeled, non-reactive, and sealable container for the collection of waste. Plastic containers are often preferred over glass to minimize the risk of breakage.[10] The container must be in good condition with no leaks.[10]
-
Labeling: The waste container must be labeled with a hazardous waste tag that includes:
-
The full chemical name: "4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde" (abbreviations are not permitted).[10]
-
The concentration and quantity of the waste.
-
The date of waste generation.
-
The location of origin (laboratory and building).
-
The name and contact information of the principal investigator.[10]
-
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to dangerous reactions.[6] Store the waste container in a designated, well-ventilated, and secure area away from heat and ignition sources.[6]
B. Disposal Workflow:
The following diagram illustrates the decision-making process for the disposal of 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde.
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- 2. fishersci.com [fishersci.com]
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- 10. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Comprehensive Guide to Personal Protective Equipment for Handling 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental. 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde, a substituted aromatic aldehyde, represents a class of compounds with significant potential in medicinal chemistry. Its structural motifs, including a fluorinated benzyl group and a dimethoxybenzaldehyde core, necessitate a nuanced and rigorous approach to laboratory safety. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when working with this compound, ensuring the well-being of researchers and the integrity of experimental outcomes.
Hazard Assessment and Risk Mitigation
Before any laboratory work commences, a thorough risk assessment is paramount. This involves not only understanding the potential hazards of the chemical itself but also considering the nature of the experimental procedures.
Key Potential Hazards:
-
Skin and Eye Irritation: Aromatic aldehydes are known to cause skin and eye irritation.[1][2][5]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[1][2]
-
Unknown Toxicological Properties: As a research chemical, the full toxicological profile of 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde is likely not yet fully characterized.
This assessment logically leads to the implementation of a multi-layered PPE strategy designed to create a barrier between the researcher and the chemical.
Core Personal Protective Equipment (PPE) Ensemble
The following table outlines the essential PPE for handling 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde, with detailed explanations for each selection.
| PPE Component | Specifications and Rationale |
| Eye Protection | Safety Goggles or a Face Shield: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and fine dust.[5] For procedures with a higher risk of splashing, such as transfers of large volumes or reactions under pressure, a full-face shield should be worn in conjunction with safety goggles. |
| Hand Protection | Chemical-Resistant Gloves: The choice of glove material is critical. Nitrile gloves are a common and generally effective choice for incidental contact with many organic chemicals.[6][7] However, for prolonged handling or in situations with a high risk of splash, heavier-duty gloves such as butyl or Viton® should be considered.[6][8] It is crucial to consult a glove compatibility chart for benzaldehyde and fluorinated compounds.[6][9][10] Always double-glove when handling neat material or concentrated solutions. |
| Body Protection | Laboratory Coat: A flame-resistant laboratory coat with long sleeves and a secure front closure is the minimum requirement. For larger scale operations or when there is a significant risk of splashing, a chemically resistant apron or a disposable chemical-resistant suit should be worn over the lab coat.[1] |
| Respiratory Protection | Use in a Certified Chemical Fume Hood: All manipulations of 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde, including weighing, transfers, and reactions, must be performed within a properly functioning and certified chemical fume hood to minimize inhalation exposure.[1] If there is a risk of generating fine dust or aerosols and engineering controls are not sufficient, a respirator with an appropriate organic vapor/particulate filter cartridge (e.g., an N95 or P100 filter) may be necessary.[8] |
Procedural Guidance: A Step-by-Step Approach to Safety
Adherence to a strict protocol for donning, doffing, and handling PPE is as crucial as the selection of the equipment itself.
Donning PPE: A Deliberate Sequence
The following workflow ensures that PPE is worn in a manner that maximizes protection.
Doffing PPE: Preventing Contamination
The removal of PPE must be performed carefully to avoid cross-contamination.
Emergency Procedures and Decontamination
In the event of an exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][5] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][5][11] Remove contact lenses if present and easy to do.[5][11] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1][2] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.
Waste Disposal
All disposable PPE (gloves, disposable lab coats) that has come into contact with 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde should be considered contaminated chemical waste. It must be collected in a designated, sealed container and disposed of in accordance with institutional and local regulations for chemical waste.[1]
Conclusion: A Culture of Safety
The responsible handling of research chemicals like 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde is the cornerstone of a successful and safe research environment. This guide provides a robust framework for the selection and use of PPE. However, it is imperative that researchers supplement this information with their institution's specific safety protocols and maintain a vigilant and proactive approach to laboratory safety. By integrating these principles into daily practice, we can advance scientific discovery while ensuring the well-being of the dedicated professionals who make it possible.
References
- DC Fine Chemicals.
- Pfaltz & Bauer.
- Fisher Scientific.
- Carl ROTH. Safety Data Sheet: 4-Hydroxy-3,5-dimethoxybenzaldehyde.
- The John D. Walsh Company.
- RSG Safety. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE.
- Agilent.
- NextSDS. 4-[(2-FLUOROBENZYL)
- Vandeputte.
- Tokyo Chemical Industry. SAFETY DATA SHEET - 2-Fluoro-4,5-dimethoxybenzaldehyde.
- The Perfumers Apprentice.
- The Perfumers Apprentice.
- Hourglass International, Inc. HandPRO® Gloves Chemical Resistance Chart.
- fls europe. PFAS Crisis: The Search for Sustainable and Safe PPE for Firefighters.
- Sigma-Aldrich.
- Environmental Health and Safety. OSHA Glove Selection Chart.
- Kappler. PFAS and PPE: Kappler Addresses A Growing Concern.
- Becky Aktsiaselts. CHEMICAL RESISTANCE TABLE FOR GLOVES.
- Columbia | Research. Chemical Resistance Guide.
- Microflex. Chemicals.
- International Safety, Inc.
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- 2. carlroth.com:443 [carlroth.com:443]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
